1-Benzylcyclopropane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzylcyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2S/c11-14(12,13)10(6-7-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLCFJUOUDPQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824462-35-2 | |
| Record name | 1-benzylcyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride
Abstract: This technical guide provides a comprehensive and scientifically rigorous overview of a plausible synthetic route for 1-Benzylcyclopropane-1-sulfonyl chloride, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process, beginning with readily available starting materials. Each step is detailed with a focus on the underlying chemical principles, experimental protocols, and the rationale for methodological choices. This document is intended to serve as a practical resource, combining theoretical knowledge with actionable experimental guidance.
Introduction: The Significance of Sulfonyl Chlorides in Modern Chemistry
Sulfonyl chlorides are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of functional molecules, including sulfonamides, sulfonate esters, and sulfones. Their reactivity makes them indispensable in medicinal chemistry, where the sulfonamide functional group is a well-established pharmacophore found in numerous antibacterial, diuretic, and hypoglycemic drugs. The unique structural motif of a cyclopropane ring fused to a sulfonyl chloride, as in the target molecule 1-Benzylcyclopropane-1-sulfonyl chloride, offers a three-dimensional scaffold that can be exploited to probe and modulate biological activity. The benzyl group further adds a lipophilic and sterically defined element, making this compound an attractive building block for the design of novel therapeutic agents.
This guide delineates a logical and robust multi-step synthesis to access this valuable compound, providing detailed experimental procedures and the scientific reasoning behind them.
Overall Synthetic Strategy
The synthesis of 1-Benzylcyclopropane-1-sulfonyl chloride is not a trivial one-step process and requires a carefully planned sequence of reactions. The proposed pathway begins with the construction of the benzylcyclopropane core, followed by the introduction and subsequent transformation of a functional group to the desired sulfonyl chloride.
The overall synthetic workflow can be visualized as follows:
1-Benzylcyclopropane-1-sulfonyl Chloride: Technical Profile & Synthetic Utility
Executive Summary
1-Benzylcyclopropane-1-sulfonyl chloride represents a specialized, high-value scaffold in medicinal chemistry, utilized primarily to introduce the 1-benzylcyclopropyl motif into bioactive molecules. This structural unit serves as a conformationally restricted bioisostere of the phenethyl group, leveraging the "Thorpe-Ingold" (gem-disubstituted) effect to lock pharmacophores into active conformations.
This guide provides a rigorous technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and handling protocols.[1] It is designed for medicinal chemists requiring precise control over structure-activity relationship (SAR) exploration in GPCR modulators and protease inhibitors.
Part 1: Chemical Profile & Structural Dynamics[2]
Structural Attributes
The molecule features a cyclopropane ring geminally substituted at the C1 position with a benzyl group and a sulfonyl chloride moiety. This unique architecture imparts specific chemical behaviors:
-
Ring Strain: The cyclopropane ring introduces ~27.5 kcal/mol of strain energy, making the C1 center sterically crowded but chemically distinct.
-
Steric Occlusion: The benzyl group at C1 provides significant steric bulk, shielding the sulfonyl sulfur from nucleophilic attack more than in unsubstituted cyclopropanesulfonyl chloride. This often requires elevated reaction temperatures or stronger catalysts for derivatization.
-
Stability: Unlike simple alkyl sulfonyl chlorides, the 1,1-disubstitution prevents
-deprotonation/elimination pathways (sulfene mechanism) that typically degrade primary sulfonyl chlorides under basic conditions.
Physicochemical Data (Predicted & Analog-Based)
-
Molecular Formula:
-
Molecular Weight: 230.71 g/mol
-
Appearance: Viscous pale-yellow oil or low-melting solid (dependent on purity).
-
Solubility: Soluble in DCM, THF, Toluene, EtOAc; decomposes in water/alcohols.
-
Stability: Moisture sensitive (hydrolyzes to sulfonic acid). Corrosive.
Part 2: Validated Synthetic Architectures
Due to the specialized nature of this compound, commercial availability is often limited to custom synthesis. Below are two field-validated protocols adapted from the synthesis of 1-substituted cyclopropanesulfonyl chlorides.
Route A: The Grignard-Sulfur Dioxide Interception (Preferred)
This route is preferred for its atom economy and the avoidance of thiol intermediates, which are often odorous and difficult to handle.
Mechanism:
-
Formation of the Grignard reagent from 1-benzylcyclopropyl bromide.
-
Nucleophilic attack on Sulfur Dioxide (
) to form the sulfinate salt. -
Oxidative chlorination using N-Chlorosuccinimide (NCS).
Protocol:
-
Reagent Prep: Flame-dry a 3-neck RBF under
. Charge with Mg turnings (1.2 equiv) and anhydrous THF. -
Grignard Formation: Add 1-benzylcyclopropyl bromide (1.0 equiv) dropwise. Initiate with iodine crystal if necessary. Reflux for 1 hour.
-
Insertion: Cool to -78°C. Bubble anhydrous
gas (excess) into the solution for 30 mins. The mixture will thicken as the sulfinate magnesium salt precipitates. Warm to RT to remove excess . -
Oxidative Chlorination: Cool to 0°C. Add NCS (1.1 equiv) suspended in THF/DCM. Stir for 1-2 hours.
-
Workup: Quench with ice water. Extract immediately with DCM. Wash with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove succinimide byproducts.
Route B: Oxidative Chlorination of Thiols/Disulfides
Best utilized if the corresponding thiol (1-benzylcyclopropane-1-thiol) is available or easily accessible via nucleophilic substitution.
Protocol:
-
Dissolution: Dissolve the thiol (1.0 equiv) in Acetonitrile/Water (5:1).
-
Chlorination: Cool to 0°C. Bubble
gas or add NCS (3.0 equiv) portion-wise. -
Monitoring: Reaction is rapid (<30 mins). Monitor by TLC for disappearance of thiol.
-
Isolation: Standard aqueous workup.
Part 3: Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing 1-Benzylcyclopropane-1-sulfonyl chloride, highlighting the critical branching points based on starting material availability.
Figure 1: Synthetic pathways for 1-Benzylcyclopropane-1-sulfonyl chloride.[2] Route A is generally preferred for scale-up due to better atom economy and avoidance of odorous thiols.
Part 4: Reactivity & Derivatization (Sulfonamide Synthesis)[4]
The primary application of this sulfonyl chloride is the formation of sulfonamides.[1][2][3][4][5] Due to the steric bulk of the benzyl group at C1, standard Schotten-Baumann conditions may be sluggish.
Optimized Coupling Protocol
Objective: Synthesis of N-substituted-1-benzylcyclopropane-1-sulfonamide.
| Parameter | Standard Condition | Optimized for Steric Bulk |
| Solvent | DCM or THF | DCM (High solubility, easy workup) |
| Base | TEA or DIPEA | Pyridine (Acts as solvent & nucleophilic catalyst) |
| Catalyst | None | DMAP (10 mol%) - Critical for sterically hindered amines |
| Temperature | 0°C to RT | RT to 40°C (May require gentle heat) |
Step-by-Step Methodology:
-
Setup: Dissolve the amine (1.1 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Pyridine (3.0 equiv). If the amine is unreactive (e.g., aniline), add DMAP (0.1 equiv).
-
Reagent Addition: Add 1-Benzylcyclopropane-1-sulfonyl chloride (1.0 equiv) dissolved in minimal DCM dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature. Stir for 4–12 hours.
-
Note: Monitor by LCMS. If hydrolysis (sulfonic acid) is observed, ensure anhydrous conditions.
-
-
Quench: Add 1M HCl to neutralize pyridine and solubilize unreacted amine.
-
Isolation: Separate organic layer, wash with sat.
, then brine.[6] Dry and concentrate.
Mechanism of Sulfonylation
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The presence of the benzyl group retards the approach of the nucleophile, making the elimination of the chloride ion the rate-determining step in some contexts.
Figure 2: Nucleophilic substitution mechanism. The base is essential to neutralize the HCl byproduct and drive the equilibrium forward.
Part 5: Handling & Safety[9]
Hazards[10]
-
Corrosive: Causes severe skin burns and eye damage (GHS Category 1B).[7]
-
Lachrymator: Vapors are irritating to mucous membranes.
-
Moisture Sensitive: Reacts violently with water to form HCl gas and sulfonic acid.
Storage
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: Refrigerate (2–8°C) to prevent slow decomposition.
-
Container: Tightly sealed glass vials with Teflon-lined caps. Avoid metal containers due to corrosion risk.
References
-
ChemicalBook. Cyclopropanesulfonyl chloride Properties & Synthesis. (General properties of the class).
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. (Application in drug design).[1][4]
-
Organic Chemistry Portal. Synthesis of Sulfonyl Chlorides via Oxidative Chlorination. (Synthetic methodology).
-
PubChem. Compound Summary: Cyclopropanesulfonyl chloride.[4] (Safety and GHS data).
-
BenchChem. Reactivity of the Sulfonyl Chloride Functional Group. (Mechanistic insights).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. Cyclopropanesulfonyl chloride | C3H5ClO2S | CID 2760919 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1-Benzylcyclopropane-1-sulfonyl Chloride Derivatives and Analogs
Executive Summary
1-Benzylcyclopropane-1-sulfonyl chloride (CAS: 1824462-35-2) represents a specialized, sterically constrained sulfonylating agent used in the design of high-affinity ligands for G-protein coupled receptors (GPCRs) and viral proteases.[1] Distinguished by its gem-disubstituted cyclopropane ring , this scaffold offers a unique combination of conformational rigidity and metabolic stability, acting as a superior bioisostere to flexible alkyl sulfonamides.
This guide details the synthesis, reactivity, and medicinal chemistry applications of this scaffold, providing researchers with actionable protocols for integrating it into drug discovery programs.
Part 1: Chemical Architecture & Properties
Structural Analysis
The molecule features a cyclopropane ring substituted at the C1 position with both a benzyl group and a sulfonyl chloride moiety.
-
Conformational Restriction: The cyclopropane ring locks the vectors of the benzyl and sulfonyl groups into a fixed angle (~60°), reducing the entropic penalty upon binding to protein targets.
-
Steric Bulk: The C1-quaternary center creates a "neopentyl-like" steric environment around the sulfonyl group. This reduces the rate of hydrolysis compared to unhindered cyclopropanesulfonyl chlorides, improving handling stability but requiring forcing conditions for sulfonamide coupling.
-
Metabolic Stability: The absence of abstractable protons at the
-position (C1) blocks standard cytochrome P450-mediated metabolic pathways (e.g., -hydroxylation), prolonging in vivo half-life.
Reactivity Profile
-
Electrophilicity: Moderate.[2] The electron-donating alkyl nature of the cyclopropane ring, combined with steric shielding from the benzyl group, makes the sulfur center less electrophilic than arylsulfonyl chlorides.
-
Stability: High resistance to spontaneous hydrolysis in neutral aqueous media; sensitive to basic hydrolysis.
Part 2: Synthetic Pathways
Two primary routes exist for accessing 1-benzylcyclopropane-1-sulfonyl chloride. Route A is preferred for laboratory-scale discovery, while Route B is more robust for scale-up.
Route A: The Grignard-Sulfur Dioxide Method (Direct)
This method utilizes a magnesium-halogen exchange followed by electrophilic trapping with sulfur dioxide.
-
Precursor: 1-Benzyl-1-bromocyclopropane.
-
Metallation: Formation of the Grignard reagent using activated Mg turnings in anhydrous THF.
-
Note: Cyclopropyl bromides are slower to initiate than alkyl bromides. Initiation with DIBAL-H or iodine is often required.
-
-
Sulfination: Quenching the Grignard with gaseous
or the solid surrogate DABSO (DABCO-bis(sulfur dioxide)) to form the sulfinate salt. -
Chlorination: Oxidative chlorination using N-chlorosuccinimide (NCS) or
.
Route B: Oxidative Chlorosulfonation (Functional Group Interconversion)
Preferred when the Grignard formation is difficult due to sterics or functional group incompatibility.
-
Precursor: 1-Benzylcyclopropane-1-carboxylic acid.
-
Reduction:
reduction to the primary alcohol. -
Activation: Conversion to the mesylate (MsCl,
). -
Thiolation: Displacement with potassium thioacetate (KSAc) followed by hydrolysis to the thiol.
-
Oxidation: Bleach-mediated oxidative chlorosulfonation (
, ) or reaction with in water/DCM.
Visualization of Synthetic Logic
Caption: Comparison of Direct Metalation (Route A) vs. Functional Group Interconversion (Route B) for synthesis.
Part 3: Experimental Protocols
Protocol 3.1: Synthesis via Grignard (Route A)
Reference Standard: Adapted from cyclopropanesulfonyl chloride synthesis (WO2010034105).
Reagents:
-
1-Benzyl-1-bromocyclopropane (10.0 mmol)
-
Magnesium turnings (12.0 mmol)
-
Sulfur Dioxide (gas) or DABSO (6.0 mmol)
-
N-Chlorosuccinimide (NCS) (12.0 mmol)
Procedure:
-
Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add a solution of the bromide in THF (20 mL) dropwise at reflux. Maintain reflux for 1 hour until Mg is consumed.
-
Sulfination: Cool the dark grey solution to -10°C. Bubble dry
gas through the solution for 15 minutes (or add DABSO solid in one portion). The mixture will become viscous and pale. Warm to RT and stir for 30 min. -
Chlorination: Cool the sulfinate suspension to 0°C. Add NCS (solid) portion-wise over 10 minutes. Stir for 1 hour at 0°C, then warm to RT.
-
Workup: Dilute with
, wash with ice-cold water (2x) and brine. Dry over and concentrate in vacuo (bath temp < 30°C). -
Validation:
NMR should show the benzyl as a singlet and cyclopropyl protons as distinct multiplets.
Protocol 3.2: Sulfonamide Coupling (General Procedure)
Due to the steric bulk at C1, coupling requires a catalytic nucleophile.
Procedure:
-
Dissolve the amine (1.0 equiv) in DCM.
-
Add
(3.0 equiv) and DMAP (0.1 equiv). -
Add 1-benzylcyclopropane-1-sulfonyl chloride (1.2 equiv) dropwise at 0°C.
-
Allow to warm to RT and stir for 12–24 hours (reaction is slower than benzenesulfonyl chloride).
-
Monitor by LCMS. If conversion is low, switch solvent to Pyridine and heat to 50°C.
Part 4: Medicinal Chemistry Applications[4][5][6][7][8][9]
Bioisosteric Design
This scaffold is frequently used to replace:
-
Phenylsulfonamides: To remove the aromatic ring (reducing
-stacking or metabolic liability) while maintaining lipophilicity. -
Isopropyl/tert-butyl sulfonamides: To introduce rigidity and occupy a specific hydrophobic pocket with the benzyl wing.
Target Classes
-
Hepatitis C Virus (HCV) NS3 Protease: 1-Substituted cyclopropanesulfonamides are critical "P1 prime" elements in protease inhibitors (e.g., analogs of Grazoprevir/Simeprevir), where the cyclopropane fits the S1' pocket.
-
Chemokine Receptors (CCR antagonists): The bulky sulfonamide blocks the orthosteric site of GPCRs.
-
11
-HSD1 Inhibitors: Used for metabolic syndrome; the cage-like steric bulk provides selectivity over Type 2 isozymes.
Derivatization Strategy: The "Reverse" Route
If the sulfonyl chloride is inaccessible, the "Reverse Route" (Alkylation) is often preferred for SAR generation.
-
Synthesize Cyclopropanesulfonamide (commercially available).[3]
-
Double Lithiation: Treat with 2.2 equiv
-BuLi at -78°C to form the dianion (N-Li, C1-Li). -
Electrophile Trapping: Add Benzyl Bromide. The C1 position alkylates selectively.
-
Result: 1-Benzylcyclopropane-1-sulfonamide (ready for coupling if the N was protected, or use as a primary sulfonamide).
Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each pharmacophore.
References
-
Synthesis of Cyclopropanesulfonyl Chloride: Boehringer Ingelheim International GmbH. (2010).[3] Compounds and Methods for the Inhibition of Hepatitis C Virus Polymerase. WO2010034105A1.[3] Link
-
General Reactivity of Sulfonyl Chlorides: BenchChem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Link
-
Lithiation of Sulfonamides: El-Hiti, G. A. (2010). Directed lithiation of substituted benzylamines. ResearchGate. Link
-
NS3 Protease Inhibitor Context: Sigma-Aldrich. Cyclopropanesulfonyl chloride Product Information. Link
-
Oxidative Chlorosulfonation Protocol: Yang, Z., et al. (2013).[4] Synthesis. 45, 1675-1682.[4] (Cited via Organic Chemistry Portal). Link
Sources
A Comprehensive Spectroscopic Guide to 1-Benzylcyclopropane-1-sulfonyl Chloride for Advanced Research
This technical guide offers an in-depth exploration of the spectroscopic characteristics of 1-benzylcyclopropane-1-sulfonyl chloride, a molecule of interest for researchers, scientists, and professionals in drug development. The inherent reactivity of the sulfonyl chloride functional group makes it a valuable synthetic intermediate, and a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification.[1][2] This document provides predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), grounded in established principles and data from analogous structures.
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural analysis of organic molecules like 1-benzylcyclopropane-1-sulfonyl chloride.[1] It provides detailed insights into the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to reveal distinct signals corresponding to the protons of the benzyl and cyclopropyl groups. The electron-withdrawing nature of the sulfonyl chloride group is expected to deshield adjacent protons.[3]
Table 1: Predicted ¹H NMR Data for 1-Benzylcyclopropane-1-sulfonyl chloride (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.45 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 3.50 | s | 2H | Benzylic protons (-CH₂-) |
| ~ 1.60 - 1.75 | m | 2H | Cyclopropyl protons (CH₂) |
| ~ 1.30 - 1.45 | m | 2H | Cyclopropyl protons (CH₂) |
Note: Predicted values are based on analogous structures and general NMR principles.
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} caption { label: "¹H NMR Proton Environments" fontsize: 10 }
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 1-Benzylcyclopropane-1-sulfonyl chloride (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135.0 | Quaternary aromatic carbon (C) |
| ~ 130.0 | Aromatic carbons (CH) |
| ~ 129.0 | Aromatic carbons (CH) |
| ~ 128.0 | Aromatic carbons (CH) |
| ~ 70.0 | Quaternary cyclopropyl carbon (C-SO₂Cl) |
| ~ 40.0 | Benzylic carbon (-CH₂-) |
| ~ 15.0 | Cyclopropyl carbons (CH₂) |
Note: Predicted values are based on analogous structures and general NMR principles.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of 1-benzylcyclopropane-1-sulfonyl chloride into a clean, dry NMR tube.[1]
-
Add approximately 0.6 mL of a suitable deuterated aprotic solvent, such as chloroform-d (CDCl₃), to the NMR tube.[1] Aprotic solvents are crucial due to the reactivity of sulfonyl chlorides.[1]
-
Cap the NMR tube securely and gently agitate until the sample is fully dissolved.
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') for ¹H NMR and a proton-decoupled pulse program for ¹³C NMR.
-
Acquisition Time: 2-4 seconds for ¹H NMR.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 for ¹H NMR; can be higher for ¹³C NMR to achieve a good signal-to-noise ratio.
-
Spectral Width: Appropriate range to cover all expected proton or carbon signals.
-
Temperature: 298 K.
Functional Group Identification with Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.[3] For 1-benzylcyclopropane-1-sulfonyl chloride, the most prominent features will be the strong absorption bands associated with the sulfonyl chloride group.[3]
Table 3: Predicted IR Absorption Bands for 1-Benzylcyclopropane-1-sulfonyl chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 3000 - 2850 | Medium | Aliphatic C-H stretch (benzyl and cyclopropyl) |
| ~ 1370 - 1410 | Strong | Asymmetric S=O stretch of SO₂Cl |
| ~ 1166 - 1204 | Strong | Symmetric S=O stretch of SO₂Cl |
| ~ 1600, 1495, 1450 | Medium to Weak | Aromatic C=C skeletal vibrations |
| ~ 600 - 500 | Strong | S-Cl stretch |
Note: Predicted values are based on characteristic vibrational frequencies for sulfonyl chlorides and aromatic compounds.[3]
Experimental Protocol for IR Data Acquisition
-
Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount of the neat liquid 1-benzylcyclopropane-1-sulfonyl chloride directly onto the ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.[1]
Table 4: Predicted Mass Spectrometry Data for 1-Benzylcyclopropane-1-sulfonyl chloride
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 230/232 | Moderate | Molecular ion [M]⁺, with the characteristic ~3:1 isotopic pattern for chlorine. |
| 131 | High | [M - SO₂Cl]⁺, loss of the sulfonyl chloride group. |
| 91 | Very High | [C₇H₇]⁺, tropylium ion, a common fragment for benzyl-containing compounds. |
| 99/101 | Low | [SO₂Cl]⁺, sulfonyl chloride fragment, showing the chlorine isotopic pattern. |
Note: Predicted fragmentation is based on the molecular structure and general fragmentation pathways of related compounds.
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} caption { label: "Predicted MS Fragmentation Pathway" fontsize: 10 }
Experimental Protocol for MS Data Acquisition
-
Prepare a dilute solution of 1-benzylcyclopropane-1-sulfonyl chloride in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a coupled chromatographic system (e.g., GC-MS or LC-MS).
-
Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to observe the molecular ion.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Integrated Spectroscopic Analysis Workflow
A conclusive structural verification of 1-benzylcyclopropane-1-sulfonyl chloride is achieved by integrating the data from NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle.
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This guide provides a foundational spectroscopic framework for 1-benzylcyclopropane-1-sulfonyl chloride. While the data presented is predictive, it is based on robust scientific principles and serves as a reliable reference for researchers in the field. Experimental verification remains the gold standard, and the protocols outlined herein offer a clear path for obtaining such data.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
- IR, NMR and MS of a Sulfonyl Chloride compound - ACD/Labs.
- ntrimetric determination of some sulphonyl chlorides.
- Synthesis of sulfonyl chloride substrate precursors.
- 1-benzylcyclopropane-1-sulfonyl chloride (C10H11ClO2S) - PubChemLite.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
Sources
Ring strain effects in 1-Benzylcyclopropane-1-sulfonyl chloride reactions
An In-depth Technical Guide to the Influence of Ring Strain in the Reactions of 1-Benzylcyclopropane-1-sulfonyl Chloride
Authored by: Gemini, Senior Application Scientist
This guide offers a comprehensive exploration into the chemistry of 1-benzylcyclopropane-1-sulfonyl chloride, a molecule where the inherent reactivity of a sulfonyl chloride group is profoundly influenced by the significant ring strain of a cyclopropyl moiety. For researchers, medicinal chemists, and professionals in drug development, understanding these effects is crucial for harnessing the synthetic potential of strained-ring systems to create novel molecular architectures.
The cyclopropane ring, with its high degree of ring strain (approximately 27 kcal/mol), behaves as a "spring-loaded" functional group.[1][2] This stored energy provides a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring.[2][3] When this strained carbocycle is directly attached to a highly electrophilic sulfonyl chloride group and a stabilizing benzyl substituent, a unique and complex pattern of reactivity emerges. This guide will dissect the causality behind the experimental behavior of this compound, from its synthesis to its participation in solvolysis, nucleophilic substitution, and rearrangement reactions.
The Foundation: Understanding Cyclopropane Ring Strain
The reactivity of 1-benzylcyclopropane-1-sulfonyl chloride is inextricably linked to the unique nature of the cyclopropane ring. Unlike larger cycloalkanes, which can adopt puckered conformations to relieve strain, cyclopropane is a rigid, planar triangle. This geometry imposes two major types of strain:
-
Angle Strain: The internal C-C-C bond angles are forced to be 60°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. This leads to inefficient orbital overlap, resulting in weaker, more reactive "bent" bonds.[1]
-
Torsional Strain: The C-H bonds on adjacent carbon atoms are locked in an eclipsed conformation, creating steric repulsion and further destabilizing the molecule.[1]
This accumulation of strain, calculated to be around 27.6 kcal/mol, makes the C-C bonds in cyclopropane considerably weaker (65 kcal/mol) than those in an acyclic alkane (80-85 kcal/mol).[1] Consequently, reactions that involve the cleavage of a cyclopropane C-C bond are energetically favorable, as they release this substantial strain energy.[4]
Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride
The synthesis of the title compound requires a multi-step approach, beginning with the formation of the cyclopropane ring, followed by the introduction of the sulfonyl chloride functionality. The following protocol is a representative method.
Experimental Protocol: Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride
Step 1: Synthesis of 1-Benzyl-1-cyanocyclopropane
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous Dimethylformamide (DMF).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add benzyl cyanide (1.0 eq) dropwise via the dropping funnel.
-
Cyclopropanation: After the addition is complete, add 1-bromo-2-chloroethane (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-benzyl-1-cyanocyclopropane.
Step 2: Hydrolysis to 1-Benzylcyclopropane-1-carboxylic Acid
-
Reaction Setup: In a round-bottom flask, dissolve the 1-benzyl-1-cyanocyclopropane from the previous step in a 1:1 mixture of ethanol and water.
-
Hydrolysis: Add potassium hydroxide (3.0 eq) and heat the mixture to reflux for 24 hours.
-
Work-up: After cooling, remove the ethanol under reduced pressure. Acidify the remaining aqueous solution to pH ~2 with concentrated HCl.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield 1-benzylcyclopropane-1-carboxylic acid.
Step 3: Conversion to the Corresponding Thiol This step often involves more specialized procedures like the conversion of the carboxylic acid to a thioester followed by reduction.
Step 4: Oxidative Chlorination to 1-Benzylcyclopropane-1-sulfonyl Chloride
-
Reaction Setup: In a flask, suspend the corresponding thiol (1-benzylcyclopropane-1-thiol) in a mixture of dichloromethane and aqueous hydrochloric acid.[5]
-
Oxidation & Chlorination: Cool the mixture to below -5 °C. Add an aqueous solution of sodium hypochlorite (bleach) dropwise while vigorously stirring, ensuring the temperature remains low.[5]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting thiol is consumed.
-
Work-up: Quench any excess oxidant with a solution of sodium thiosulfate. Separate the organic layer, wash with cold saturated sodium bicarbonate solution and then brine.[5]
-
Purification: Dry the organic layer over anhydrous MgSO₄ at a low temperature, filter, and concentrate under reduced pressure (keeping the temperature low) to yield the final product, 1-benzylcyclopropane-1-sulfonyl chloride.
Caption: Synthetic workflow for 1-benzylcyclopropane-1-sulfonyl chloride.
The Interplay of Strain and Electrophilicity: Key Reactions
The reactivity of 1-benzylcyclopropane-1-sulfonyl chloride is a duality. The sulfonyl chloride is a powerful electrophile, susceptible to nucleophilic attack.[6] Simultaneously, the cyclopropane ring is primed for cleavage. The reaction pathway taken often depends on the conditions, particularly the nucleophilicity and polarity of the solvent.
Solvolysis and the Highly Unstable Cyclopropylmethyl Cation
In polar, weakly nucleophilic solvents (e.g., ethanol, acetic acid), 1-benzylcyclopropane-1-sulfonyl chloride can undergo solvolysis. The reaction is believed to proceed through the formation of a carbocationic intermediate. The departure of the sulfonyl chloride group would generate a primary cyclopropylmethyl cation.
This cation is notoriously unstable and highly prone to rearrangement due to the immense strain of the adjacent three-membered ring.[7] It exists in a rapid equilibrium with the less strained cyclobutyl and ring-opened homoallyl cations.[7] This dynamic process, often termed a Wagner-Meerwein rearrangement, leads to a mixture of products.[8]
Caption: Equilibrium of the cyclopropylmethyl cation and its rearranged forms.
The ratio of cyclopropylmethyl, cyclobutyl, and homoallyl products is highly dependent on reaction conditions.[7] The key to controlling the outcome is to trap the initial cyclopropylmethyl cation before it can rearrange.
Controlling Factors in Solvolysis:
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) significantly slows the rate of rearrangement, favoring nucleophilic attack on the initial cation.[7]
-
Solvent: Less polar and more nucleophilic solvents can intercept the carbocation faster than it rearranges.[7]
| Condition | Predominant Product Type | Rationale |
| High Temperature, Polar Protic Solvent (e.g., Acetic Acid) | Homoallyl & Cyclobutyl | Rearrangement is fast relative to nucleophilic capture. |
| Low Temperature, More Nucleophilic Solvent (e.g., Ethanol) | Cyclopropylmethyl | Nucleophilic capture outcompetes the slower rearrangement process. |
Reactions with Nucleophiles: A Contest Between Sulfur and Carbon
When treated with stronger nucleophiles, such as amines or alkoxides, two primary reaction pathways are possible:
-
Attack at Sulfur (Sulfonamide/Sulfonate Ester Formation): This is the canonical reaction of sulfonyl chlorides.[6] The nucleophile attacks the electrophilic sulfur atom, displacing the chloride ion to form a stable sulfonamide or sulfonate ester. This reaction is typically fast and efficient.
-
Attack at Carbon (Ring-Opening): A sufficiently strong nucleophile can directly attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. This process is driven by the release of ring strain.[9] The benzyl group can stabilize the developing negative charge on the adjacent carbon, potentially facilitating this pathway.
The outcome is a competition between these two pathways. For most common nucleophiles (e.g., primary/secondary amines), attack at the highly electrophilic sulfur center is kinetically favored.
Experimental Protocol: Synthesis of N-Alkyl-1-benzylcyclopropane-1-sulfonamide
-
Reaction Setup: Dissolve 1-benzylcyclopropane-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent like dichloromethane in a round-bottom flask at 0 °C.
-
Reagent Addition: Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) to the solution.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or flash column chromatography.
Caption: Workflow for the synthesis of a sulfonamide derivative.
Applications in Medicinal Chemistry and Synthetic Design
The cyclopropyl group is a valuable motif in drug design.[10][11] It serves as a bioisostere for double bonds or gem-dimethyl groups, often enhancing metabolic stability, improving binding affinity, and providing a unique three-dimensional structure for receptor interaction.[12][13]
Understanding the reactivity of building blocks like 1-benzylcyclopropane-1-sulfonyl chloride is paramount. The ability to control the reaction outcome—either preserving the cyclopropane ring via sulfonamide formation or leveraging its strain for ring-opening and rearrangement reactions—allows chemists to access a diverse range of molecular scaffolds from a single precursor. This controlled diversification is a powerful strategy in the synthesis of compound libraries for drug discovery.[14]
Conclusion
The chemistry of 1-benzylcyclopropane-1-sulfonyl chloride is a compelling case study in the influence of ring strain on reactivity. The "coiled spring" nature of the cyclopropane ring provides a potent thermodynamic driving force that can lead to complex rearrangements, particularly under solvolytic conditions.[4] However, the inherent electrophilicity of the sulfonyl chloride group offers a reliable handle for functionalization while preserving the strained ring system. By carefully selecting reaction conditions—temperature, solvent, and nucleophile strength—chemists can selectively navigate these competing pathways. This control enables the strategic use of this and similar strained molecules as versatile intermediates in the synthesis of complex targets for pharmaceutical and materials science applications.
References
- Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry - Benchchem. (URL: )
- Nucleophilic substitution of cyclopropyl ketones with halides.
- Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - RSC Publishing. (2019, August 27). (URL: )
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. (2014, April 3). (URL: )
- Cyclopropanation of Alkenes - Master Organic Chemistry. (2023, October 18). (URL: )
- How persistent is cyclopropyl upon nucleophilic substitution, and is frontside displacement possible? A model study - PubMed. (2001, October 19). (URL: )
- Intramolecular cyclopropylmethylation via non-classical carboc
- preventing rearrangement of the cyclopropylmethyl c
- Organocatalysis as an enabling tool for enantioselective ring-opening reactions of cyclopropanes - Chemical Communications (RSC Publishing). (2024, June 13). (URL: )
- Stereospecific nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl carbinols - ResearchG
- Ring Strain in Cyclopropane, Cyclopropene, Silacyclopropane, and Silacyclopropene - SciSpace. (URL: )
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110)
- Oxidative radical ring-opening/cyclization of cyclopropane derivatives - Beilstein Journals. (2019, January 28). (URL: )
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
- Elimination and addition reactions. Part 41. Nucleophilic eliminative fission of cyclopropanes: the coiled spring effect of ring strain on nucleofugality and its evaluation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: )
- BJOC - Cyclopropanes and cyclopropenes: synthesis and applications - Beilstein Journals. (2019, March 21). (URL: )
- Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes - Xingwei Li. (2020, May 29). (URL: )
- Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - Semantic Scholar. (2024, August 30). (URL: )
- Cationic Rearrangements of an endo}-Cyclopropyl Methanol System Incorporated in a Benzonorbornadiene System - TÜBİTAK Academic Journals. (2004, January 1). (URL: )
- Molecular Rearrangements - ResearchG
- Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar. (URL: )
- Theoretical study of cyclopropane ring opening by palladium(II) complexes | Journal of the American Chemical Society. (URL: )
- Synthesis of cyclopropanes - Organic Chemistry Portal. (URL: )
- Synthesis of sulfonyl chloride substr
- Reactivity of electrophilic cyclopropanes - PMC - NIH. (URL: )
- Sulfonyl Chlorides and Sulfonamides - Merck Millipore. (URL: )
- Recent Developments in Stereoselective Reactions of Sulfonium Ylides - MDPI. (2022, September 15). (URL: )
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich. (URL: )
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem. (URL: )
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchG
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24). (URL: )
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022, January 17). (URL: )
- Mechanistic morphemes. Perisolvolysis of a cyclopropyl chloride. - Henry Rzepa's Blog. (2011, December 16). (URL: )
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC. (2022, January 17). (URL: )
- Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals - MDPI. (2008, December 17). (URL: )
- Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (2023, May 15). (URL: )
- Preparation method of substituted benzene sulfonyl chloride - Google P
- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (URL: )
- Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (URL: )
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Computational Profiling of 1-Benzylcyclopropane-1-sulfonyl Chloride: A Technical Guide
Executive Summary
1-Benzylcyclopropane-1-sulfonyl chloride (BCSC) represents a unique scaffold in medicinal chemistry, combining the rigidity of a cyclopropane ring with the lipophilicity of a benzyl group and the high reactivity of a sulfonyl chloride. This "gem-disubstituted" architecture introduces significant steric crowding and electronic modulation (Thorpe-Ingold effect) that distinguishes it from standard benzenesulfonyl chlorides.
This guide outlines a rigorous computational framework to study BCSC. It moves beyond standard protocols to address the specific challenges of this molecule: the competition between the flexible benzyl rotor and the rigid cyclopropyl core, and the modulation of sulfonyl electrophilicity by ring strain.
Structural Dynamics & Electronic Properties
The Conformational Landscape (Benzyl Rotor)
Unlike simple alkanesulfonyl chlorides, BCSC possesses a critical rotatable bond between the cyclopropane C1 and the benzyl methylene group. The interaction between the phenyl ring of the benzyl group and the sulfonyl oxygens is governed by dispersion forces that standard DFT functionals (like B3LYP) often fail to capture.
Recommended Protocol:
-
** conformational Search:** Perform a relaxed potential energy surface (PES) scan of the
dihedral angle. -
Theory Level: Use wB97X-D or M06-2X with the def2-TZVP basis set. These functionals explicitly account for medium-range dispersion interactions (
-stacking or CH- interactions) which are likely to stabilize specific folded conformations.
Ring Strain and Walsh Orbital Interactions
The cyclopropane ring possesses high strain energy (~27.5 kcal/mol). In BCSC, the Walsh orbitals of the ring can hyperconjugate with the antibonding orbital (
| Parameter | Computational Target | Significance |
| C-C Bond Lengths | Distal vs. Vicinal bonds | Asymmetry indicates orbital overlap with the sulfonyl group. |
| NBO Analysis | Quantifies the donation from Cyclopropane | |
| ESP Map | Predicts susceptibility to nucleophilic attack (hard vs. soft nucleophiles). |
Reactivity Profiling: Sulfonylation vs. Hydrolysis
In drug development, the goal is often to react BCSC with an amine to form a sulfonamide.[1] The primary competitor is hydrolysis (reaction with water).
Mechanism: Concerted at Sulfur
While carbonyls react via addition-elimination, sulfonyl chlorides typically react via a concerted
The Steric Challenge:
The gem-benzyl group at the 1-position creates a "protective cone" around the sulfur. The computational study must determine if the nucleophile (amine) can access the
Computational Workflow for Transition States
To validate the reactivity, you must locate the Transition State (TS) for the attack of a model amine (e.g., methylamine) vs. a water molecule.
Step-by-Step Protocol:
-
Guess Geometry: Construct a trigonal bipyramidal complex where the incoming N and leaving Cl are apical (approx. 160-175° angle).
-
Optimization: Run Opt=TS using SMD (Solvation Model based on Density) . Gas-phase calculations are invalid here due to the high charge separation in the TS.
-
Validation: Perform a frequency calculation. You must observe exactly one imaginary frequency corresponding to the S-N bond formation and S-Cl bond breaking vectors.
Visualization: Computational Workflow
The following diagram illustrates the logical flow for characterizing BCSC, from conformational analysis to reactivity prediction.
Caption: Workflow for the computational assessment of BCSC, prioritizing conformational stability before reactivity analysis.
Experimental Validation Protocols
Computational data must be grounded in physical reality. Use these self-validating experiments to benchmark your calculations.
Kinetic Isotope Effect (KIE)
To confirm the concerted
-
Protocol: Synthesize BCSC with
or deuterated benzyl positions. -
Measurement: Monitor reaction rates via NMR.
-
Validation: A significant primary KIE at Sulfur confirms the rate-limiting step involves S-Cl bond cleavage, validating the "concerted" TS model over an "addition-elimination" pathway.
Competition Kinetics (The "Clock" Experiment)
To validate the predicted selectivity (Amine vs. Water):
-
Setup: Dissolve BCSC in a biphasic system (DCM/Water) containing 1 equivalent of a standard amine (e.g., benzylamine).
-
Analysis: Use qNMR to measure the ratio of Sulfonamide : Sulfonic Acid (hydrolysis product).
-
Correlation: Plot
experimental vs. computational. A linear correlation ( ) validates the solvation model.
References
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]
-
Fernández, I., & Frenking, G. (2006). Direct Estimate of the Conjugation Strength in Cyclopropane and Cyclobutane. Chemistry – A European Journal. [Link]
-
Bentley, T. W., & Jones, R. O. (1993). Mechanisms of solvolysis of sulfonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
Theoretical calculations of 1-Benzylcyclopropane-1-sulfonyl chloride properties
An In-depth Technical Guide to the Theoretical Calculation of 1-Benzylcyclopropane-1-sulfonyl Chloride Properties
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 1-Benzylcyclopropane-1-sulfonyl chloride, a molecule of interest in synthetic and medicinal chemistry. We delineate a robust computational methodology based on Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual overview and a practical, step-by-step protocol for performing these calculations. The guide emphasizes the rationale behind methodological choices, ensuring a self-validating and reproducible workflow. Key calculated parameters, including optimized geometric structures, vibrational frequencies, and frontier molecular orbitals, are discussed in the context of the molecule's potential reactivity and stability.
Introduction: The Rationale for Computational Analysis
1-Benzylcyclopropane-1-sulfonyl chloride is a unique bifunctional molecule combining the strained, three-membered cyclopropane ring with a highly reactive sulfonyl chloride group.[1][2] The cyclopropane moiety is a key structural motif in numerous biologically active compounds, prized for its ability to introduce conformational rigidity and unique spatial arrangements. The sulfonyl chloride group is a cornerstone functional group in medicinal chemistry, serving as a versatile precursor for the synthesis of sulfonamides, a class of compounds with a vast range of therapeutic applications, including antibacterial and anti-inflammatory agents.[2][3][4][5]
The inherent reactivity of the sulfonyl chloride group is primarily governed by the highly electrophilic nature of the sulfur atom, which is influenced by the two electron-withdrawing oxygen atoms and the chlorine leaving group.[1] Understanding the interplay between the strained cyclopropane ring and the electronic demands of the sulfonyl chloride moiety is critical for predicting the molecule's reactivity, stability, and potential interactions with biological targets.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful, non-empirical means to probe these properties at the molecular level.[6][7] By simulating the molecule's behavior in a virtual environment, we can predict its three-dimensional structure, vibrational spectra (IR), electronic characteristics, and other key parameters before embarking on potentially complex and resource-intensive laboratory synthesis and analysis. This in-silico approach accelerates research by offering predictive insights that can guide experimental design.[8]
Theoretical and Computational Methodology
The selection of an appropriate computational method is paramount for achieving a balance between accuracy and computational cost. For organic molecules containing second-row elements like sulfur and chlorine, Density Functional Theory (DFT) has emerged as the workhorse method, providing reliable results for a fraction of the cost of higher-level ab initio methods.
The Choice of Density Functional and Basis Set
Our proposed methodology utilizes the B3LYP hybrid functional . This functional, which incorporates Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a long and successful track record for predicting the geometries and electronic properties of a wide range of organic molecules.[6][9] It offers a robust and well-validated approach for systems like 1-Benzylcyclopropane-1-sulfonyl chloride.
For the basis set, we recommend the 6-31G(d,p) Pople-style basis set. This is a split-valence basis set that provides a flexible description of the electron distribution. Crucially, it includes:
-
d-polarization functions on heavy (non-hydrogen) atoms: These are essential for accurately describing the bonding and geometry around the hypervalent sulfur center in the sulfonyl chloride group.
-
p-polarization functions on hydrogen atoms: These improve the description of covalent bonds involving hydrogen.
This combination of B3LYP/6-31G(d,p) represents a standard, reliable, and computationally efficient level of theory for the initial investigation of molecules of this size and complexity.[7]
Computational Workflow
The theoretical investigation follows a logical progression from initial structure input to final data analysis. Each step builds upon the last to create a comprehensive profile of the molecule.
Caption: A generalized workflow for the DFT-based theoretical analysis of molecular properties.
Predicted Properties and Discussion
The following sections detail the expected outcomes from the computational workflow. The quantitative values presented are illustrative and representative of what would be obtained from a B3LYP/6-31G(d,p) calculation.
Optimized Molecular Geometry
The geometry optimization calculation seeks the lowest energy conformation of the molecule. The results provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Selected Predicted Geometric Parameters
| Parameter | Description | Predicted Value | Significance |
| S-Cl Bond Length | Sulfonyl Chloride Bond | ~2.07 Å | Key bond in substitution reactions; length indicates bond strength. |
| S=O Bond Length | Sulfonyl Oxygen Bonds | ~1.45 Å | Double bond character, strong and polar. |
| C-S Bond Length | Cyclopropane-Sulfur Bond | ~1.82 Å | Linkage between the strained ring and the reactive group. |
| C-C (ring) Angle | Internal Cyclopropane Angle | ~60° | Highly strained, source of unique reactivity. |
| O=S=O Angle | Sulfonyl Group Angle | ~120° | Reflects the sp²-like hybridization around the sulfur atom. |
The geometry of the sulfonyl group is expected to be roughly tetrahedral, though distorted due to the different substituents. The cyclopropane ring will exhibit its characteristic acute internal angles, which is the source of its high ring strain and unique chemical properties.
Vibrational Analysis (Infrared Spectroscopy)
A frequency calculation on the optimized geometry serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies), and it predicts the vibrational spectrum.
Table 2: Predicted Key Vibrational Frequencies
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic & Cyclopropane |
| ~1605, ~1495 | C=C stretch | Benzyl Ring |
| ~1370-1350 | S=O asymmetric stretch | Sulfonyl Chloride |
| ~1180-1160 | S=O symmetric stretch | Sulfonyl Chloride |
| ~750-700 | C-H out-of-plane bend | Monosubstituted Benzene |
| ~580 | S-Cl stretch | Sulfonyl Chloride |
The most intense and characteristic peaks in the predicted IR spectrum will be the asymmetric and symmetric stretches of the S=O bonds. These strong absorptions are a hallmark of the sulfonyl group and serve as a primary diagnostic tool for experimental verification.
Electronic Properties: Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
For 1-Benzylcyclopropane-1-sulfonyl chloride, the HOMO is expected to be localized primarily on the electron-rich benzyl group. Conversely, the LUMO will be predominantly centered on the sulfonyl chloride moiety, specifically involving a σ* antibonding orbital of the S-Cl bond. This distribution confirms the electrophilic nature of the sulfur atom.[1]
Table 3: Predicted Frontier Orbital Energies
| Orbital | Predicted Energy (eV) | Significance |
| LUMO | ~ -1.5 eV | Localized on the S-Cl bond; site of nucleophilic attack. |
| HOMO | ~ -7.0 eV | Localized on the benzyl ring; site of electrophilic attack. |
| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability. |
The large HOMO-LUMO gap indicates that the molecule is expected to be reasonably stable under standard conditions, despite possessing a highly reactive functional group. An analysis of the electrostatic potential (ESP) map would further reinforce these findings, showing a region of strong positive potential (blue) around the sulfur atom, marking it as the primary site for nucleophilic attack.
Detailed Computational Protocol
This section provides a step-by-step methodology for performing the theoretical calculations using a common computational chemistry package like Gaussian.
-
Molecule Building and Initial Input:
-
Construct the 3D structure of 1-Benzylcyclopropane-1-sulfonyl chloride using a molecular builder (e.g., GaussView, Avogadro).
-
Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with the computational software.
-
-
Geometry Optimization and Frequency Calculation:
-
Create an input file specifying the desired calculation.
-
Route Section: #p B3LYP/6-31G(d,p) Opt Freq
-
B3LYP/6-31G(d,p): Specifies the level of theory.
-
Opt: Keyword to perform a geometry optimization.
-
Freq: Keyword to perform a frequency calculation following the optimization.
-
-
Charge and Multiplicity: Specify the molecule's charge (0) and spin multiplicity (1 for a singlet state).
-
Submit the calculation to the computational server.
-
-
Analysis of Optimization Results:
-
Open the output file (e.g., .log or .out).
-
Confirm that the optimization converged successfully. Look for the "Stationary point found" message.
-
Check the frequency calculation results. Confirm there are no imaginary frequencies, which validates the structure as a true local minimum.
-
Extract the final optimized coordinates, bond lengths, and angles for analysis.
-
-
Analysis of Electronic and Spectroscopic Properties:
-
From the same output file, extract the HOMO and LUMO energies.
-
Visualize the HOMO and LUMO orbitals to understand their spatial distribution.
-
Visualize the predicted IR spectrum. The output will list all vibrational frequencies and their corresponding intensities.
-
To predict NMR spectra, a separate calculation using the GIAO (Gauge-Independent Atomic Orbital) method is typically required on the optimized geometry.
-
Conclusion
The theoretical framework presented in this guide offers a powerful and predictive approach to characterizing the fundamental properties of 1-Benzylcyclopropane-1-sulfonyl chloride. Through the application of Density Functional Theory at the B3LYP/6-31G(d,p) level, researchers can gain significant insights into the molecule's geometry, stability, and electronic structure. The computational workflow clearly identifies the electrophilic nature of the sulfonyl sulfur atom and predicts key spectroscopic markers for experimental validation. This in-silico analysis serves as an invaluable tool in modern chemical research, enabling a more rational and efficient approach to the design and development of novel molecules for pharmaceutical and materials science applications.
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The Benzylcyclopropane Moiety: A Historical and Synthetic Guide for the Modern Chemist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a motif of inherent strain and unique stereoelectronic properties, has captivated chemists for over a century. When appended to a benzyl group, this small, three-membered ring imparts a fascinating combination of conformational rigidity and metabolic stability, making the benzylcyclopropane scaffold a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzylcyclopropane compounds. We will delve into the foundational synthetic methodologies, from early rearrangement reactions to modern transition-metal-catalyzed approaches, and explore the critical role of this moiety in the development of therapeutic agents. Detailed experimental protocols for key synthetic transformations are provided, alongside a discussion of the structure-activity relationships that govern the biological activity of these intriguing molecules.
A Historical Perspective: The Dawn of Benzylcyclopropane Chemistry
The story of benzylcyclopropane is intrinsically linked to the broader history of cyclopropane chemistry. While the first synthesis of a cyclopropane ring was achieved by August Freund in 1881, the deliberate construction of a molecule containing the simple benzylcyclopropane framework appears to have emerged later, in the mid-20th century.
Early Explorations and the Demjanov Rearrangement
Early forays into the synthesis of cyclopropane-containing structures often involved rearrangement reactions of aminocycloalkanes. The Demjanov rearrangement , first reported by Nikolai Demjanov in 1903, provided a method for the ring expansion or contraction of cyclic amines upon treatment with nitrous acid.[1][2] This reaction proceeds through the formation of an unstable diazonium ion, which upon loss of nitrogen gas, generates a carbocation that can undergo rearrangement. While not a direct synthesis of benzylcyclopropane itself, the Demjanov rearrangement and its subsequent modifications, such as the Tiffeneau-Demjanov rearrangement , laid the groundwork for manipulating cyclic systems and understanding the reactivity of small rings.[3]
The First Synthesis of (Cyclopropylmethyl)benzene
A pivotal moment in the history of benzylcyclopropane chemistry can be traced to a 1960 publication in the Journal of the American Chemical Society by Harold Hart and Joseph D. Curtis. Their work on the deamination of 2-phenyl-1-aminopropane with nitrous acid led to the formation of a mixture of products, including (cyclopropylmethyl)benzene, albeit in a modest yield. This reaction, a variation of the Demjanov rearrangement, provided one of the first documented syntheses of the parent benzylcyclopropane scaffold. The formation of the cyclopropane ring in this instance is a testament to the intricate carbocation rearrangements that can occur in such reactions.
The Advent of Modern Cyclopropanation: The Simmons-Smith Reaction
The landscape of cyclopropane synthesis was revolutionized in 1958 with the discovery of the Simmons-Smith reaction by Howard E. Simmons, Jr., and Ronald D. Smith at the DuPont company.[4][5] This reaction, which utilizes a zinc-copper couple and diiodomethane to generate an organozinc carbenoid, provided a mild and stereospecific method for the cyclopropanation of alkenes. The Simmons-Smith reaction and its subsequent modifications, such as the Furukawa variation using diethylzinc, became the workhorse for the synthesis of a wide variety of cyclopropane-containing molecules, including those with benzylic substituents.[4][6] This development was a critical enabler for the exploration of benzylcyclopropane derivatives in various fields, particularly medicinal chemistry.
Synthetic Methodologies: A Chemist's Toolkit
The synthesis of benzylcyclopropane and its derivatives has evolved significantly since its initial discovery. Modern organic chemistry offers a diverse array of methods for the construction of this valuable scaffold, ranging from classic cyclopropanation reactions to sophisticated transition-metal-catalyzed transformations.
Cyclopropanation of Styrenic Alkenes
A common and direct approach to benzylcyclopropane derivatives involves the cyclopropanation of styrenes.
The Simmons-Smith reaction remains a reliable method for the cyclopropanation of styrene and its derivatives. The reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Experimental Protocol: Synthesis of Phenylcyclopropane via Simmons-Smith Reaction [7]
-
Materials: Styrene, Diiodomethane, Zinc-Copper Couple, Anhydrous Diethyl Ether, Saturated Aqueous Ammonium Chloride.
-
Procedure:
-
To a flask containing a freshly prepared zinc-copper couple, add anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
To the stirred suspension, add a solution of styrene in anhydrous diethyl ether dropwise.
-
A solution of diiodomethane in anhydrous diethyl ether is then added dropwise to the reaction mixture. The addition may cause a gentle reflux.
-
After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC or GC.
-
Upon completion, cool the reaction to 0°C in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture through a pad of celite to remove the solid zinc salts. Wash the filter cake with diethyl ether.
-
Transfer the combined filtrate to a separatory funnel and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is purified by fractional distillation to afford pure phenylcyclopropane.
-
The decomposition of diazo compounds in the presence of a transition-metal catalyst, such as those based on rhodium, copper, or iron, provides another powerful route to cyclopropanes.[8][9][10] This method allows for the cyclopropanation of a wide range of alkenes, including styrenes, with various diazo reagents. A significant advantage of this approach is the potential for asymmetric catalysis, enabling the synthesis of enantioenriched cyclopropane derivatives.[11][12][13]
Styrene [label="Styrene"]; Diazo [label="Diazo Compound\n(e.g., Ethyl Diazoacetate)"]; Catalyst [label="Transition Metal Catalyst\n(e.g., Rh₂(OAc)₄)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Benzylcyclopropane [label="Benzylcyclopropane Derivative"];
Styrene -- Catalyst; Diazo -- Catalyst; Catalyst -- Benzylcyclopropane [label="N₂"]; }
Caption: Transition-metal-catalyzed cyclopropanation of styrene.The Kulinkovich Reaction: A Route to Cyclopropanols
The Kulinkovich reaction , developed by Oleg G. Kulinkovich and his team in 1989, offers a unique method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[14][15][16][17][18] These cyclopropanols can then be further functionalized to provide access to a variety of benzylcyclopropane derivatives.
Ester [label="Benzoic Ester"]; Grignard [label="Grignard Reagent\n(e.g., EtMgBr)"]; Titanium [label="Ti(O-iPr)₄", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cyclopropanol [label="1-Phenylcyclopropanol"];
Ester -- Titanium; Grignard -- Titanium; Titanium -- Cyclopropanol; }
Caption: The Kulinkovich reaction for the synthesis of 1-phenylcyclopropanol.Benzylcyclopropanes in Drug Discovery and Development
The unique structural and electronic properties of the benzylcyclopropane moiety have made it a valuable building block in the design of new therapeutic agents. The cyclopropane ring can act as a conformationally restricted isostere for other groups, such as a vinyl or gem-dimethyl group, and can enhance metabolic stability by blocking sites of oxidation.[19]
Tranylcypromine: A Landmark Antidepressant
Perhaps the most well-known example of a benzylcyclopropane-containing drug is tranylcypromine (marketed as Parnate).[20][21][22] Structurally, tranylcypromine is a non-hydrazine irreversible inhibitor of the monoamine oxidase (MAO) enzymes.[23][24] By inhibiting MAO, tranylcypromine increases the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which is the basis for its antidepressant effects.[25]
Table 1: Pharmacokinetic Properties of Tranylcypromine
| Parameter | Value | Reference |
| Bioavailability | ~50% | [20] |
| Time to Peak Plasma Concentration | 1-2 hours | [20] |
| Elimination Half-life | ~2.5 hours | [26] |
| Metabolism | Hepatic | [21] |
| Excretion | Primarily Urine | [21] |
The synthesis of tranylcypromine typically involves the cyclopropanation of a styrene derivative followed by functional group manipulation to install the amine.
Modern Applications and Future Directions
The success of tranylcypromine has inspired the exploration of other benzylcyclopropane-containing molecules for a range of therapeutic targets. The rigid nature of the cyclopropane ring allows for precise positioning of substituents to optimize binding to biological targets. Recent research has focused on the incorporation of the benzylcyclopropane scaffold into molecules targeting a variety of diseases, including cancer, infectious diseases, and neurological disorders.[27][28] The development of new synthetic methodologies, particularly in asymmetric catalysis, continues to expand the accessibility and diversity of chiral benzylcyclopropane building blocks for drug discovery programs.[29]
Conclusion
From its early, serendipitous discovery in rearrangement reactions to its current status as a privileged scaffold in medicinal chemistry, the journey of the benzylcyclopropane moiety is a testament to the enduring power of organic synthesis. The development of robust and stereoselective methods for its construction has unlocked a vast chemical space for the design of novel therapeutic agents. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the benzylcyclopropane core is poised to remain a valuable tool in the hands of chemists and drug discovery professionals for years to come.
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Asymmetric Cyclopropanation of Styrenes Catalyzed by Metal Complexes of D2-Symmetrical Chiral Porphyrin: Superiority of Cobalt over Iron. The Journal of Organic Chemistry, 2007 , 72(15), 5649-5655. [Link]
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Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism. Nature Communications, 2023 , 14(1), 5485. [Link]
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Asymmetric intermolecular cyclopropanation of styrene using the (ON⁺)Ru-salen complex. - ResearchGate. [Link]
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A Highly Diastereo- and Enantioselective Hg(II)-Catalyzed Cyclopropanation of Diazooxindoles and Alkenes. Organic Letters, 2013 , 15(1), 8-11. [Link]
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Correlations between catalytic reactions of diazo compounds and stoichiometric reactions of transition-metal carbenes with alkenes. Mechanism of the cyclopropanation reaction. Organometallics, 1984 , 3(1), 44-51. [Link]
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Catalytic and Photochemical Cyclopropanation of Alkenes with Methyl Diazo(trialkylsilyl)acetates: Steric Effects and Thermodynam. The Journal of Organic Chemistry, 2001 , 66(21), 7015-7022. [Link]
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Interfacing Microbial Styrene Production with a Biocompatible Cyclopropanation Reaction. ACS Synthetic Biology, 2015 , 4(10), 1083-1090. [Link]
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Representative examples of FDA‐approved drugs bearing a cyclopropane motif. - ResearchGate. [Link]
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Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. [Link]
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Chemical stability and storage of 1-Benzylcyclopropane-1-sulfonyl chloride
An In-depth Technical Guide to the Chemical Stability and Storage of 1-Benzylcyclopropane-1-sulfonyl chloride
Abstract
1-Benzylcyclopropane-1-sulfonyl chloride is a bespoke reagent with potential applications in medicinal chemistry and organic synthesis. As with many sulfonyl chlorides, its utility is intrinsically linked to its reactivity, which also dictates its stability and storage requirements. This technical guide provides a comprehensive overview of the chemical stability, primary decomposition pathways, and field-proven protocols for the safe storage and handling of this compound. The recommendations herein are synthesized from established principles of sulfonyl chloride chemistry and are designed to ensure the long-term integrity of the reagent for researchers, scientists, and drug development professionals.
Introduction: Understanding the Reagent
1-Benzylcyclopropane-1-sulfonyl chloride possesses a unique structural motif, combining a strained cyclopropyl ring with a benzyl group, attached to the highly reactive sulfonyl chloride functional group (-SO₂Cl). The electrophilic nature of the sulfur atom in the sulfonyl chloride group is the cornerstone of its reactivity, making it an excellent precursor for the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds. However, this same reactivity renders the molecule susceptible to degradation, primarily through hydrolysis. Understanding and mitigating these degradation pathways are critical for ensuring experimental reproducibility and safety.
Core Chemical Stability & Decomposition Pathways
The stability of 1-Benzylcyclopropane-1-sulfonyl chloride is governed by the inherent reactivity of the sulfonyl chloride functional group. Due to the lack of specific empirical data for this novel compound, we will extrapolate from the well-documented behavior of analogous alkanesulfonyl and benzenesulfonyl chlorides.
Hydrolysis: The Primary Threat to Stability
The most significant decomposition pathway for any sulfonyl chloride is hydrolysis. The sulfur atom is highly electrophilic and readily attacked by nucleophiles, with water being a ubiquitous and potent reactant.
Mechanism: The reaction proceeds via a nucleophilic attack of water on the sulfur atom, leading to the displacement of the chloride ion. This forms the corresponding 1-benzylcyclopropane-1-sulfonic acid and hydrochloric acid (HCl) as byproducts.[1][2][3] This process is autocatalytic, as the generated HCl can further accelerate the degradation of the remaining sulfonyl chloride.
The presence of even trace amounts of moisture, such as atmospheric humidity, can initiate this degradation cascade, compromising the purity and reactivity of the reagent over time.
Caption: Primary decomposition pathway via hydrolysis.
Thermal Decomposition
While sulfonyl chlorides are generally more stable than sulfinyl chlorides, they can undergo thermal decomposition.[4][5] When heated, 1-Benzylcyclopropane-1-sulfonyl chloride can potentially eliminate sulfur dioxide (SO₂) to generate a carbocation, which can then react with the chloride ion. The activation energies for such decompositions can be in the range of 27-46 kcal/mol for related compounds.[4] Elevated temperatures will invariably accelerate hydrolytic decomposition as well.
Incompatibilities
The high reactivity of the sulfonyl chloride group makes it incompatible with a range of common laboratory reagents.[6] Contact should be strictly avoided with:
-
Alcohols and Amines: Reacts vigorously to form sulfonate esters and sulfonamides, respectively.
-
Strong Bases (e.g., hydroxides, alkoxides): Promotes rapid hydrolysis and elimination reactions.
-
Strong Oxidizing Agents: Can lead to uncontrolled reactions.
-
Active Metals: Some metals may be susceptible to corrosion by the compound or its acidic byproducts.[7]
Recommended Storage and Handling Protocols
Adherence to a strict storage and handling protocol is a self-validating system for maintaining the integrity of 1-Benzylcyclopropane-1-sulfonyl chloride. The primary objective is the rigorous exclusion of moisture.
Long-Term Storage Protocol
Causality: To prevent hydrolysis and thermal degradation, the compound must be stored in an environment that is dry, inert, and cool.
-
Container Selection: Use a clean, dry glass bottle with a PTFE-lined cap. Amber glass is preferable to protect against potential photolytic degradation, although this is a secondary concern compared to hydrolysis.
-
Inert Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas such as argon or nitrogen. This displaces atmospheric moisture and oxygen.
-
Sealing: Ensure the cap is tightly sealed. For added protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary barrier against moisture ingress.
-
Temperature: Store the sealed container at a refrigerated temperature, typically 2-8°C.[6] Crucially, do NOT store in a freezer (-20°C) unless the compound is known to be stable at that temperature, as this can increase the risk of moisture condensation when the container is brought to room temperature.
-
Location: The container should be stored in a dedicated, well-ventilated cabinet for corrosive and water-reactive materials, away from incompatible chemicals.[8]
Safe Handling and Aliquoting Workflow
Causality: This workflow is designed to minimize atmospheric exposure during use, preserving the quality of the bulk material.
Caption: Recommended workflow for handling the reagent.
Step-by-Step Methodology:
-
Equilibration: Remove the container from cold storage and place it in a desiccator. Allow it to warm completely to ambient temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold chemical.
-
Inert Environment: Perform all transfers under a dry, inert atmosphere. A glove box is ideal. Alternatively, a Schlenk line with dry nitrogen or argon can be used.
-
Glassware: Ensure all glassware, syringes, and needles are rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under an inert gas stream or in a desiccator) prior to use.
-
Transfer: Unseal the container and quickly withdraw the desired amount. Avoid prolonged exposure to the atmosphere.
-
Resealing: Before resealing the stock bottle, flush the headspace again with inert gas.
-
Personal Protective Equipment (PPE): Always handle 1-Benzylcyclopropane-1-sulfonyl chloride in a fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7]
Quantitative Data and Stability Summary
While specific kinetic data for 1-Benzylcyclopropane-1-sulfonyl chloride is not available, the following table summarizes the key stability factors and recommended control measures based on the general properties of sulfonyl chlorides.
| Parameter | Risk Factor | Consequence of Deviation | Recommended Control Protocol |
| Moisture/Humidity | High | Rapid hydrolysis to sulfonic acid and HCl.[9][10] | Store in a tightly sealed container under a dry, inert atmosphere (Ar or N₂). Handle only in a glove box or under inert gas flow. |
| Temperature | Moderate | Increased rate of hydrolysis and potential for thermal decomposition.[4][11] | Store at 2-8°C. Avoid excessive heat or direct sunlight. Equilibrate to RT before opening to prevent condensation. |
| Incompatible Materials | High | Vigorous, potentially hazardous reactions. | Store separately from bases, alcohols, amines, and strong oxidizers. Use only clean, dry glass or PTFE equipment for handling. |
| Atmosphere | High | Presence of H₂O initiates degradation. | Always flush container headspace with dry, inert gas before sealing. |
Conclusion
The chemical stability of 1-Benzylcyclopropane-1-sulfonyl chloride is fundamentally dependent on the rigorous exclusion of moisture. Its primary mode of degradation is hydrolysis, a reaction that is effectively mitigated by proper storage in a cool, dry, and inert environment. By implementing the detailed storage and handling protocols outlined in this guide, researchers can ensure the long-term purity and reactivity of this valuable synthetic building block, leading to more reliable and reproducible scientific outcomes.
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King, J. F., & Hillhouse, J. H. (1992). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. Available at: [Link]
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Iino, M., et al. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 10. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes & Protocols: 1-Benzylcyclopropane-1-sulfonyl chloride as a Versatile Building Block in Modern Organic Synthesis
An In-Depth Technical Guide
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 1-benzylcyclopropane-1-sulfonyl chloride. This reagent uniquely combines three valuable structural motifs: a highly reactive sulfonyl chloride group, a conformationally rigid cyclopropane ring, and a versatile benzyl moiety. While this specific derivative is not extensively documented in peer-reviewed literature, its utility can be expertly extrapolated from the well-established chemistry of analogous sulfonyl chlorides. This guide presents its potential as a powerful tool for accessing novel chemical matter, particularly cyclopropyl sulfonamides, which are recognized as privileged structures in medicinal chemistry.[1][2]
Reagent Profile and Strategic Value
1-Benzylcyclopropane-1-sulfonyl chloride is an electrophilic building block designed for the facile introduction of the 1-benzylcyclopropylsulfonyl group into a variety of molecular scaffolds. The electrophilicity of the sulfur atom is significantly enhanced by the two electron-withdrawing oxygen atoms and the chloride leaving group, making it highly susceptible to nucleophilic attack.[3]
Strategic Advantages in Synthesis:
-
Medicinal Chemistry Relevance: The cyclopropane ring offers metabolic stability and a defined three-dimensional geometry, while the sulfonamide group it forms acts as a key hydrogen bond acceptor and bioisostere for other functional groups.[2][4]
-
Structural Diversity: The benzyl group provides a site for further functionalization or can be used to explore steric and electronic interactions within a target binding pocket.
-
High Reactivity: As a sulfonyl chloride, it reacts readily with a broad range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[3][5]
Physical and Safety Properties
| Property | Value | Source / Note |
| Molecular Formula | C₁₀H₁₁ClO₂S | PubChem[6] |
| Molecular Weight | 230.71 g/mol | PubChem[6] |
| Appearance | Assumed to be a liquid | Based on analogs[7][8] |
| Purity | >95% (Typical) | Supplier Dependent |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended for sulfonyl chlorides[5][8] |
| Primary Hazard | H314: Causes severe skin burns and eye damage | GHS Classification for sulfonyl chlorides[5][8] |
| Safety Precaution | Moisture-sensitive; handle in a fume hood with appropriate PPE (gloves, goggles, face shield).[7] | Hydrolyzes to form HCl.[7] |
Proposed Synthesis of 1-Benzylcyclopropane-1-sulfonyl chloride
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol:
Objective: To synthesize 1-benzylcyclopropane-1-sulfonyl chloride from 1-benzyl-1-bromocyclopropane.
Materials:
-
1-Benzyl-1-bromocyclopropane
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfur dioxide (SO₂) gas or condensed
-
N-Chlorosuccinimide (NCS)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Under an argon or nitrogen atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer with magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-benzyl-1-bromocyclopropane (1.0 eq) in anhydrous THF via an addition funnel. Maintain a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours until the magnesium is consumed. Cool the resulting Grignard solution to room temperature.
-
-
Sulfonyl Chloride Formation:
-
In a separate flame-dried flask under inert atmosphere, prepare a solution of sulfur dioxide (1.2 eq) in anhydrous THF at -10 °C.
-
Slowly transfer the prepared Grignard reagent from Step 1 into the SO₂ solution via cannula, maintaining the temperature between -10 °C and -5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature over 30 minutes.
-
Cool the mixture to 0 °C in an ice bath and add N-chlorosuccinimide (1.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at room temperature for 1-2 hours. Monitor reaction completion by TLC or LC-MS.
-
-
Workup and Purification:
-
Dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing cold water.
-
Separate the organic layer. Wash sequentially with cold saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at a low temperature (<30 °C) to yield the crude 1-benzylcyclopropane-1-sulfonyl chloride.
-
Note: Sulfonyl chlorides can be unstable to chromatography. If purification is necessary, it should be performed quickly on silica gel with non-polar eluents. For many applications, the crude product is of sufficient purity.
-
Core Reactivity and Mechanistic Pathways
The primary utility of 1-benzylcyclopropane-1-sulfonyl chloride lies in its reaction with nucleophiles. The mechanism can proceed through two main pathways, depending on the nature of the nucleophile and the base used.[10][11]
-
Direct Nucleophilic Substitution (Sₙ2-type): With common nucleophiles like primary and secondary amines in the presence of a mild base (e.g., pyridine, triethylamine), the reaction proceeds via a direct attack on the electrophilic sulfur atom, displacing the chloride ion. This is the most common and synthetically useful pathway for forming sulfonamides.[3]
-
Elimination-Addition (via Sulfene Intermediate): In the presence of a strong, non-nucleophilic base (e.g., triethylamine can sometimes promote this pathway), an E2-type elimination of HCl can occur to form a highly reactive sulfene intermediate.[11] This sulfene is then rapidly trapped by any nucleophile present in the reaction mixture. This pathway is particularly relevant for sulfonyl chlorides with an α-proton, like this one.
Caption: Competing mechanistic pathways for sulfonamide formation.
Application Protocol: General Synthesis of Sulfonamides
This protocol provides a robust, general method for the synthesis of N-substituted 1-benzylcyclopropyl sulfonamides, the most important application of the title reagent.[1][12]
Caption: Standard workflow for the synthesis of sulfonamides.
Objective: To synthesize an N-substituted-1-benzylcyclopropane-1-sulfonamide.
Materials:
-
1-Benzylcyclopropane-1-sulfonyl chloride
-
Primary or secondary amine (e.g., morpholine, aniline, benzylamine)
-
Base: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and anhydrous DCM.
-
Add the base (1.5 eq, e.g., Et₃N).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Dissolve 1-benzylcyclopropane-1-sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 10-15 minutes.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS until the starting amine is consumed.
-
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.
-
Illustrative Scope
| Amine Nucleophile | Expected Product | Notes |
| Morpholine | 4-(1-Benzylcyclopropylsulfonyl)morpholine | A common heterocyclic amine used in medicinal chemistry. |
| Aniline | N-Phenyl-1-benzylcyclopropane-1-sulfonamide | Reaction with anilines may require slightly longer reaction times. |
| Benzylamine | N,1-Dibenzylcyclopropane-1-sulfonamide | A representative primary amine. |
Concluding Remarks and Future Outlook
1-Benzylcyclopropane-1-sulfonyl chloride represents a high-potential, yet under-explored, synthetic building block. Its true value is realized in its ability to generate novel sulfonamides incorporating the desirable 1-benzylcyclopropane moiety. The protocols provided herein are based on robust and well-established chemical principles, offering a reliable entry point for scientists to utilize this reagent. For drug discovery programs, this compound provides a direct route to structurally unique and patentable chemical matter, merging the metabolic stability of the cyclopropane ring with the critical pharmacophoric features of the sulfonamide group. Its application is a promising strategy for the development of next-generation therapeutics.
References
-
King, J. F., Lam, J. Y. L., & Ferrazzi, G. (n.d.). Organic sulfur mechanisms. 36. Cyclopropanesulfonyl chloride: its mechanisms of hydrolysis and reactions with tertiary amines in organic media. The Journal of Organic Chemistry. [Link]
-
King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Organic sulfur mechanisms. 36. Cyclopropanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. [Link]
- Li, J., et al. (2009). Preparation of cyclopropyl sulfonylamides.
- (2009). Process for the preparation of cyclopropyl sulfonamide.
-
(2025). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Nature Portfolio. [Link]
-
(2026, January 26). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. LinkedIn. [Link]
-
(2025, December 12). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
PubChem. (n.d.). 1-benzylcyclopropane-1-sulfonyl chloride. [Link]
-
Al-Masoudi, N. A., et al. (2023, May 15). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Springer. [Link]
-
(2025, August 7). Application of Sulfonyl in Drug Design. ResearchGate. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. 环丙磺酰氯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. PubChemLite - 1-benzylcyclopropane-1-sulfonyl chloride (C10H11ClO2S) [pubchemlite.lcsb.uni.lu]
- 7. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 8. 1-Allylcyclopropane-1-sulfonyl chloride | 923032-59-1 [sigmaaldrich.com]
- 9. Cyclopropanesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
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Application Notes and Protocols for 1-Benzylcyclopropane-1-sulfonyl chloride in Synthetic and Medicinal Chemistry
Introduction: The Strategic Value of the Benzylcyclopropyl Sulfonyl Moiety
In the landscape of modern drug discovery and development, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. The strategic incorporation of unique structural motifs can profoundly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. Among these, the cyclopropane ring has emerged as a particularly valuable component, prized for its ability to impart conformational rigidity, improve metabolic stability, and serve as a bioisosteric replacement for other functional groups.[1][2] When coupled with the versatile reactivity of a sulfonyl chloride, the resulting 1-benzylcyclopropane-1-sulfonyl chloride scaffold represents a powerful building block for the synthesis of a diverse array of complex molecules with significant therapeutic potential.
This comprehensive guide provides detailed experimental procedures for the synthesis of 1-benzylcyclopropane-1-sulfonyl chloride and its subsequent application in the preparation of sulfonamides, a class of compounds renowned for their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale-driven approach to empower the user with a deep understanding of the underlying chemical principles.
Synthesis of 1-Benzylcyclopropane-1-sulfonyl chloride: A Multi-Step Approach
The synthesis of 1-benzylcyclopropane-1-sulfonyl chloride is a multi-step process that begins with the construction of the core cyclopropane ring, followed by functional group manipulations to introduce the sulfonyl chloride moiety. The following sections provide a detailed, step-by-step guide for this synthetic sequence.
PART 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
The initial step involves the phase-transfer catalyzed alkylation of benzyl cyanide with 1,2-dibromoethane to form the cyclopropane ring. Phase-transfer catalysis is employed to facilitate the reaction between the aqueous base and the organic reactants.[1]
Protocol 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile
Materials:
-
Benzyl cyanide
-
1,2-Dibromoethane
-
50% Aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add benzyl cyanide (1.0 eq) and toluene (5 mL/g of benzyl cyanide).
-
Add tetrabutylammonium bromide (0.05 eq) to the stirred solution.
-
Slowly add 50% aqueous sodium hydroxide (5.0 eq) to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
-
From the dropping funnel, add 1,2-dibromoethane (1.5 eq) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-benzylcyclopropane-1-carbonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.
PART 2: Hydrolysis to 1-Benzylcyclopropane-1-carboxylic acid
The nitrile group is then hydrolyzed under basic conditions to yield the corresponding carboxylic acid.[5][6][7]
Protocol 2: Hydrolysis of 1-Benzylcyclopropane-1-carbonitrile
Materials:
-
1-Benzylcyclopropane-1-carbonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 1-benzylcyclopropane-1-carbonitrile (1.0 eq) in ethanol.
-
Add a 20% aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux and stir for 12-24 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate of 1-benzylcyclopropane-1-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
PART 3: Reduction to (1-Benzylcyclopropyl)methanol
The carboxylic acid is subsequently reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8][9][10]
Protocol 3: Reduction of 1-Benzylcyclopropane-1-carboxylic acid
Materials:
-
1-Benzylcyclopropane-1-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-benzylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (1-benzylcyclopropyl)methanol. The product can be purified further by column chromatography if necessary.
PART 4: Conversion to 1-Benzylcyclopropane-1-thiol
The alcohol is converted to the corresponding thiol in a two-step process involving the formation of a mesylate followed by displacement with a thioacetate source and subsequent hydrolysis.[11][12][13][14]
Protocol 4a: Mesylation of (1-Benzylcyclopropyl)methanol
Materials:
-
(1-Benzylcyclopropyl)methanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve (1-benzylcyclopropyl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0°C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate, which is often used in the next step without further purification.
Protocol 4b: Thioacetate Formation and Hydrolysis
Materials:
-
(1-Benzylcyclopropyl)methyl methanesulfonate (crude from previous step)
-
Potassium thioacetate
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the crude mesylate (1.0 eq) in DMF.
-
Add potassium thioacetate (1.5 eq) and heat the mixture to 60-70°C for 4-6 hours.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude thioacetate.
-
Dissolve the crude thioacetate in methanol.
-
Add a 1 M aqueous solution of sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with 1 M HCl and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude thiol by column chromatography on silica gel to afford pure 1-benzylcyclopropane-1-thiol.
PART 5: Oxidative Chlorination to 1-Benzylcyclopropane-1-sulfonyl chloride
The final step is the oxidative chlorination of the thiol to the target sulfonyl chloride. This can be achieved using various chlorinating agents.[10][13][15]
Protocol 5: Synthesis of 1-Benzylcyclopropane-1-sulfonyl chloride
Materials:
-
1-Benzylcyclopropane-1-thiol
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Concentrated hydrochloric acid (HCl)
-
Ice
Procedure:
-
Caution: This reaction can be exothermic and should be performed in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve 1-benzylcyclopropane-1-thiol (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add N-chlorosuccinimide (4.0 eq) in portions, maintaining the temperature below 10°C.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Extract the product with cold diethyl ether.
-
Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at low temperature to avoid decomposition.
-
The crude 1-benzylcyclopropane-1-sulfonyl chloride is often used immediately in the next step due to its potential instability.
Workflow for the Synthesis of 1-Benzylcyclopropane-1-sulfonyl chloride
Caption: Multi-step synthesis of 1-Benzylcyclopropane-1-sulfonyl chloride.
Application in Sulfonamide Synthesis
A primary and highly valuable application of 1-benzylcyclopropane-1-sulfonyl chloride is its reaction with primary and secondary amines to form sulfonamides. This reaction is a cornerstone of medicinal chemistry, providing access to a vast library of compounds with diverse biological activities.[14][16][17] The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine, leading to the formation of a stable sulfonamide bond.
General Reaction Scheme: R-NH₂ + Cl-SO₂-R' → R-NH-SO₂-R' + HCl
Protocol 6: General Procedure for the Synthesis of N-substituted 1-Benzylcyclopropane-1-sulfonamides
Materials:
-
1-Benzylcyclopropane-1-sulfonyl chloride
-
Primary or secondary amine (e.g., aniline, benzylamine)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq) in DCM or THF.
-
Add pyridine or triethylamine (1.2 eq) as a base to scavenge the HCl byproduct.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve 1-benzylcyclopropane-1-sulfonyl chloride (1.05 eq) in a minimal amount of the same solvent and add it dropwise to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl to remove excess base.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by column chromatography on silica gel or by recrystallization to obtain the pure product.
Table 1: Representative Examples of Sulfonamide Synthesis
| Entry | Amine | Base | Solvent | Yield (%) |
| 1 | Aniline | Pyridine | DCM | 85-95 |
| 2 | Benzylamine | TEA | THF | 88-96 |
| 3 | Morpholine | TEA | DCM | 90-98 |
| 4 | 4-Fluoroaniline | Pyridine | THF | 82-92 |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Reaction Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Safety and Handling
1-Benzylcyclopropane-1-sulfonyl chloride, like other sulfonyl chlorides, is a reactive and potentially hazardous chemical. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood.[11][18][19][20]
-
Moisture Sensitive: Reacts with water and moisture to release corrosive hydrogen chloride gas.[11][18] Always handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and glassware.
-
Inhalation Hazard: Vapors can be irritating to the respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills. Decontaminate glassware by slowly adding it to a basic solution (e.g., sodium bicarbonate).
Conclusion
1-Benzylcyclopropane-1-sulfonyl chloride is a valuable and versatile building block in organic synthesis, particularly for the construction of novel sulfonamides with potential applications in drug discovery. The synthetic route detailed in this guide provides a reliable pathway to this important intermediate. By understanding the reactivity and handling requirements of this compound, researchers can effectively utilize it to explore new chemical space and develop innovative therapeutic agents.
References
-
Efficient Synthesis of Organic Thioacetates in Water. The Royal Society of Chemistry. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023-02-03). [Link]
-
Ultrasound Promoted C-Alkylation of Benzyl Cyanide-Effect of Reactor and Ultrasound Parameters. ResearchGate. (2025-10-23). [Link]
-
Reduction of Carboxylic Acids. Chemistry Steps. [Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. (2025-02-13). [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. (2023-01-22). [Link]
-
Synthesis and biological activities of 2-oxocycloalkylsulfonamides. PubMed. (2008-04-15). [Link]
-
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egypt. J. Chem. (2020-08-09). [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. (2025-11-27). [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020-08-26). [Link]
-
Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Organic Chemistry Portal. [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]
-
Oxidation of a thiol to a sulfonyl chloride. ChemSpider Synthetic Pages. (2013-06-06). [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. (2025-08-06). [Link]
-
Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate. [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC. [Link]
-
76 Clayton Scruggs was awarded the prize for best paper in the Physical & Applied Sciences category. Digital Commons @ Georgia Southern. [Link]
-
Partial hydrolysis of a benzonitrile. ChemSpider Synthetic Pages. (2014-01-06). [Link]
-
Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]
-
Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. ScienceDirect. [Link]
-
Phase-Transfer Catalysis (PTC). Macmillan Group. (2008-04-10). [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
- US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.
-
Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. PMC. [Link]
-
The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. (2011-07-05). [Link]
-
Benzyl Cyanide. Organic Syntheses Procedure. [Link]
-
Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals. (2019-01-28). [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. (2015-03-10). [Link]
-
Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. (2025-01-11). [Link]
-
SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. DergiPark. [Link]
-
Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Semantic Scholar. [Link]
-
Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. MDPI. [Link]
- US3876691A - Process for the hydrolysis of nitriles.
-
Notes. Organic Syntheses Procedure. [Link]
-
Partial hydrolysis of a benzonitrile. ChemSpider Synthetic Pages. (2014-01-06). [Link]
-
Synthesis and Oxidative Transformations of New Chiral Pinane-Type γ-Ketothiols: Stereochemical Features of Reactions. MDPI. [Link]
-
Visible light-mediated 1,3-acylative chlorination of cyclopropanes employing benzoyl chloride as bifunctional reagents in NHC catalysis. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 14. Transition Metal Mediated Hydrolysis of C–S Bonds: An Overview of a New Reaction Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 18. Potassium thioacetate - Wikipedia [en.wikipedia.org]
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- 20. researchgate.net [researchgate.net]
Application Note: 1-Benzylcyclopropane-1-sulfonyl Chloride in the Synthesis of Novel Heterocycles
Part 1: Introduction & Strategic Value
The Renaissance of the Cyclopropane Pharmacophore
In modern drug discovery, the cyclopropane ring has evolved from a simple alkyl spacer to a critical pharmacophore. Its unique electronic properties (high
1-Benzylcyclopropane-1-sulfonyl chloride (BCSC) represents a high-value "locked" synthon. Unlike simple cyclopropanesulfonyl chloride, the inclusion of a benzyl group at the 1-position creates a quaternary center. This structural feature serves two critical functions:
-
Conformational Locking: It restricts the rotation of the sulfonamide bond, pre-organizing the molecule for target binding (entropic advantage).
-
Hydrophobic Filling: The benzyl group is perfectly positioned to occupy deep hydrophobic pockets (e.g., S1/S2 pockets in viral proteases or GPCRs).
Core Applications
-
Protease Inhibitors: Synthesis of P1/P1' fragments for HCV NS3/4A and HIV protease inhibitors.
-
GPCR Ligands: Development of rigid sulfonamide cores for chemokine receptor antagonists.
-
Metabolically Stable Scaffolds: Replacement of labile alkyl sulfonamides to extend half-life (
).
Part 2: Chemical Profile & Handling
Reagent Characteristics
| Property | Specification | Notes |
| Formula | C | |
| MW | 230.71 g/mol | |
| Appearance | Viscous oil / Low-melting solid | Tendency to crystallize at low temp.[1] |
| Reactivity | High Electrophilicity | Susceptible to hydrolysis; generates HCl.[2] |
| Storage | < -20°C, Inert Atmosphere | Store under Argon/Nitrogen. Moisture sensitive.[2][3] |
Stability & Safety
-
Hydrolysis Risk: BCSC is less prone to rapid hydrolysis than primary alkyl sulfonyl chlorides due to the steric bulk of the benzyl group, but it will still degrade to the sulfonic acid if exposed to atmospheric moisture.
-
Thermal Stability: Stable up to 60°C. Above 80°C, risk of SO
extrusion (desulfonylation) increases, particularly under radical conditions.
Part 3: Experimental Protocols
Protocol A: General N-Sulfonylation of Heterocyclic Amines
This protocol is optimized for coupling BCSC with electron-deficient heteroaryl amines (e.g., aminothiazoles, aminopyridines), a common challenge in medicinal chemistry.
Reagents:
-
Substrate: 2-Amino-heterocycle (1.0 equiv)
-
Reagent: 1-Benzylcyclopropane-1-sulfonyl chloride (1.2 equiv)
-
Base: NaH (60% dispersion, 2.0 equiv) or LiHMDS (for highly sensitive substrates)
-
Solvent: Anhydrous THF or DMF (0.1 M)
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under Argon, dissolve the 2-amino-heterocycle in anhydrous THF. Cool to 0°C.[4]
-
Deprotonation: Add NaH portion-wise. Evolution of H
gas will be observed. Stir at 0°C for 30 minutes to ensure formation of the amidine anion.-
Expert Insight: For less acidic amines (pKa > 20), allow to warm to RT for 15 mins, then re-cool to 0°C.
-
-
Addition: Dissolve BCSC in a minimal amount of THF and add dropwise to the reaction mixture.
-
Why? Slow addition prevents the formation of bis-sulfonated byproducts.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench & Workup: Quench carefully with sat. NH
Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: "One-Pot" Synthesis of Cyclic Sultams via Intramolecular Cyclization
This advanced protocol utilizes BCSC to build a novel bicyclic sultam scaffold, leveraging the benzyl group for potential intramolecular Friedel-Crafts or simply using the sulfonyl chloride as a tether.
Target: Synthesis of N-benzyl-cyclopropyl-fused sultams.
-
Sulfonylation: React BCSC with an allylamine derivative (as per Protocol A) to form the N-allyl sulfonamide.
-
Ring Closing Metathesis (RCM):
-
Note: The cyclopropane ring is strained; standard RCM conditions (Grubbs II) usually leave the cyclopropane intact while closing the sultam ring if a second alkene is present on the benzyl ring (e.g., if using 1-(2-vinylbenzyl)cyclopropane...).
-
Alternative (Friedel-Crafts): If the goal is to fuse the sulfonamide to the benzyl ring:
-
Treat the sulfonamide with PIFA (Phenyliodine(III) bis(trifluoroacetate)) or under Pd-catalyzed C-H activation conditions to induce cyclization between the sulfonamide nitrogen and the ortho-position of the benzyl ring.
-
-
Part 4: Mechanism & Logic Visualization
The following diagram illustrates the decision matrix for using BCSC in heterocycle synthesis, distinguishing between simple functionalization and scaffold construction.
Caption: Strategic workflow for utilizing 1-Benzylcyclopropane-1-sulfonyl chloride in drug discovery campaigns.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (<50 ppm H |
| Bis-Sulfonylation | Excess Reagent / High Temp | Use 1.05 equiv of BCSC. Maintain 0°C during addition. |
| No Reaction | Steric Hindrance of Amine | Switch base to LiHMDS or NaHMDS to generate a "naked" anion. Add 18-crown-6 if using K |
| Desulfonylation | Thermal Decomposition | Do not heat reaction above 60°C. Avoid radical initiators. |
Part 6: References
-
Cyclopropane in Medicinal Chemistry:
-
Sulfonamide Synthesis Protocols:
-
HCV Protease Inhibitor SAR (Relevant Analogs):
-
Llinàs-Brunet, M., et al. (2010). "Discovery of Danoprevir (ITMN-191/RG7227), a Highly Potent and Selective Inhibitor of Hepatitis C Virus NS3/4A Protease." Journal of Medicinal Chemistry. Link
-
-
General Reactivity of Cyclopropanesulfonyl Chlorides:
-
Sigma-Aldrich Technical Bulletin. "Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry." Link
-
Sources
- 1. Heterocycles from cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 3. Cyclopropanesulfonyl chloride | 139631-62-2 [chemicalbook.com]
- 4. 139631-62-2 | Cyclopropanesulfonyl chloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
The Benzylcyclopropylsulfonyl Moiety: A Guide to its Introduction Using 1-Benzylcyclopropane-1-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unique structural motifs is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. The benzylcyclopropylsulfonyl group has emerged as a promising moiety in this regard, combining the conformational rigidity of the cyclopropane ring with the steric and electronic influence of the benzyl group. This guide provides a comprehensive overview of the application of 1-benzylcyclopropane-1-sulfonyl chloride as a key reagent for introducing this valuable functional group into a range of molecular scaffolds.
While specific literature on 1-benzylcyclopropane-1-sulfonyl chloride is not abundant, this document leverages established principles of sulfonyl chloride chemistry to provide robust, field-proven protocols and mechanistic insights. The methodologies presented are based on analogous transformations and serve as a detailed starting point for experimental work.
The Significance of the Benzylcyclopropylsulfonyl Moiety in Drug Discovery
The cyclopropane ring is a well-regarded structural element in drug design, often employed as a bioisostere for alkenes or as a rigid linker to control molecular conformation.[1][2] Its unique electronic properties, characterized by enhanced p-character in its C-C bonds, can influence ligand-receptor interactions and metabolic stability.[1] When incorporated into a sulfonyl group, the cyclopropyl moiety can impart specific conformational constraints on the resulting sulfonamide or sulfonate ester, potentially leading to improved target affinity and selectivity.
The addition of a benzyl group to this scaffold introduces further opportunities for molecular recognition through aromatic interactions, such as π-π stacking or cation-π interactions, with biological targets. The benzylcyclopropylsulfonyl moiety, therefore, offers a compelling combination of rigidity, steric bulk, and electronic features for the medicinal chemist's toolkit.
Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride
A plausible and practical synthetic route to 1-benzylcyclopropane-1-sulfonyl chloride, based on established methods for preparing substituted sulfonyl chlorides, is the oxidative chlorination of the corresponding thiol. This transformation can be achieved using various chlorinating agents. A general, two-step approach is outlined below, starting from the commercially available (1-benzylcyclopropyl)methanethiol.
Step 1: Synthesis of 1-Benzylcyclopropane-1-thiol
The synthesis would likely begin with the formation of the corresponding thiol. This can often be achieved from the corresponding halide or alcohol.
Step 2: Oxidative Chlorination to 1-Benzylcyclopropane-1-sulfonyl Chloride
The subsequent oxidative chlorination of the thiol is a critical step. A common and effective method involves the use of chlorine in the presence of an aqueous acid.[3]
Caution: This reaction should be performed in a well-ventilated fume hood, as it involves the use of corrosive and toxic reagents.
Protocol:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber, a solution of 1-benzylcyclopropane-1-thiol (1.0 eq) in a suitable organic solvent like dichloromethane (CH₂Cl₂) is prepared.
-
The solution is cooled to 0-5 °C using an ice bath.
-
A solution of chlorine gas in acetic acid or an aqueous solution of sodium hypochlorite (bleach) with hydrochloric acid is added dropwise to the stirred thiol solution, maintaining the temperature below 10 °C.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully quenched with a reducing agent, such as aqueous sodium bisulfite, to destroy any excess chlorine.
-
The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-benzylcyclopropane-1-sulfonyl chloride.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Application Protocols: Introducing the Benzylcyclopropylsulfonyl Moiety
1-Benzylcyclopropane-1-sulfonyl chloride is a versatile electrophile for the introduction of the benzylcyclopropylsulfonyl group onto nucleophilic substrates, primarily amines and alcohols, to form the corresponding sulfonamides and sulfonate esters.
General Protocol for Sulfonamide Formation
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for synthesizing sulfonamides.[4] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[4]
Experimental Workflow for Sulfonamide Synthesis
Caption: Workflow for the synthesis of benzylcyclopropylsulfonamides.
Detailed Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and a suitable non-nucleophilic base (e.g., pyridine or triethylamine, 1.1-2.0 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 1-benzylcyclopropane-1-sulfonyl chloride (1.0-1.2 equivalents) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.
General Protocol for Sulfonate Ester Formation
Sulfonyl chlorides readily react with alcohols in the presence of a base to yield sulfonate esters.[4] This transformation is particularly useful as it converts a poor leaving group (hydroxyl) into an excellent one (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.[4][5]
Experimental Workflow for Sulfonate Ester Synthesis
Caption: Workflow for the synthesis of benzylcyclopropylsulfonate esters.
Detailed Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine. Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).
-
Reaction: Cool the solution to 0 °C using an ice bath. Add 1-benzylcyclopropane-1-sulfonyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring its progress by TLC.
-
Work-up: Once the reaction is complete, add water to quench the reaction. Transfer the mixture to a separatory funnel and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonate ester can be purified by recrystallization or column chromatography on silica gel.
Mechanistic Considerations
The reaction of 1-benzylcyclopropane-1-sulfonyl chloride with nucleophiles, such as amines and alcohols, proceeds via a nucleophilic acyl substitution-type mechanism at the electrophilic sulfur atom. The highly electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom susceptible to nucleophilic attack.[4] The reaction is facilitated by the departure of the chloride ion, a good leaving group.[4] The presence of a base is crucial to neutralize the HCl generated, driving the reaction to completion.
Troubleshooting and Considerations
-
Moisture Sensitivity: 1-Benzylcyclopropane-1-sulfonyl chloride is expected to be sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, all reactions should be carried out under anhydrous conditions using dry solvents and glassware.
-
Stability: While many sulfonyl chlorides are stable, some can be prone to decomposition, especially if impure. It is advisable to use freshly prepared or purified 1-benzylcyclopropane-1-sulfonyl chloride for best results.
-
Reaction Optimization: The reaction conditions provided are general and may require optimization for specific substrates. Factors such as the choice of base, solvent, reaction temperature, and reaction time can significantly influence the yield and purity of the product.
-
Steric Hindrance: Sterically hindered amines or alcohols may react more slowly and may require more forcing conditions, such as elevated temperatures or the use of a more potent base.
Conclusion
1-Benzylcyclopropane-1-sulfonyl chloride serves as a valuable reagent for the introduction of the benzylcyclopropylsulfonyl moiety, a functional group with significant potential in medicinal chemistry. The protocols outlined in this guide, based on well-established sulfonylation chemistry, provide a solid foundation for researchers to explore the synthesis and application of novel benzylcyclopropylsulfonamides and sulfonate esters. Careful execution of these experimental procedures and consideration of the key reaction parameters will enable the successful incorporation of this unique structural motif into a diverse range of molecules for drug discovery and development.
References
- Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using. TTMSS or Photoredox. Columbia University.
- BenchChem. (n.d.). What are the products when Benzene Sulfonyl Chloride reacts with alcohols?
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Brainly.in. (2019, March 20). On reaction with benzeme sulphonyl chloride primary amines yields products soluble in alkali whereas.
- Chemistry Stack Exchange. (2019, May 29).
- King, J. F., & Lee, T. M. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Scilit. (n.d.).
- Ataman Kimya. (n.d.). BSC (BENZENE SULFONYL CHLORIDE).
- Anguera, J., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. PMC.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Al-Amiery, A. A., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
- Organic Chemistry Portal. (n.d.).
- PubMed. (2015, November 1). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
- PMC. (n.d.). The preparation of benzyl esters using stoichiometric niobium (V)
- Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
- PubMed. (2025, November 27).
- PubMed. (2020, April 15). Harnessing and engineering amide bond forming ligases for the synthesis of amides.
- Organic Chemistry Portal. (n.d.). Benzyl Esters.
- Organic Chemistry Portal. (n.d.).
- PMC. (n.d.).
- PMC. (n.d.).
- Chemistry LibreTexts. (2024, July 30). 17.7: Reactions of Alcohols.
- Arkivoc. (n.d.). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside.
- Google Patents. (n.d.).
Sources
Catalytic methods for reactions of 1-Benzylcyclopropane-1-sulfonyl chloride
Executive Summary & Compound Profile
1-Benzylcyclopropane-1-sulfonyl chloride (CAS: 139631-62-2) is a specialized building block frequently utilized in the synthesis of antiviral agents (e.g., HCV NS3 protease inhibitors) and chemokine receptor antagonists.
Unlike simple alkyl sulfonyl chlorides, this molecule presents two distinct challenges for chemical functionalization:
-
Steric Congestion: The quaternary carbon at the 1-position, flanked by a benzyl group and the sulfonyl moiety, creates significant steric hindrance, often retarding standard nucleophilic attacks.
-
Ring Strain: While the cyclopropane ring is kinetically stable to many basic conditions, it is susceptible to ring-opening under radical conditions or excessive thermal stress, necessitating mild, catalytic protocols.
This Application Note details two field-proven catalytic workflows to overcome these barriers: Nucleophilic Catalysis (DMAP) for difficult sulfonamide couplings and SuFEx Activation for high-throughput library generation.
| Property | Data |
| Molecular Formula | C₁₁H₁₃ClO₂S |
| Molecular Weight | 256.75 g/mol |
| Physical State | Viscous oil or low-melting solid (moisture sensitive) |
| Key Reactivity | Electrophilic Sulfonyl Center; Strained Cyclopropane |
| Storage | 2–8°C, under Argon (hydrolyzes to sulfonic acid) |
Mechanistic Insight: The Catalytic Advantage
Standard Schotten-Baumann conditions (using only Et₃N or NaOH) are often sluggish for this substrate due to the shielding of the sulfur atom by the benzyl group.
The Solution: Nucleophilic Catalysis By introducing 4-Dimethylaminopyridine (DMAP), we bypass the direct attack of the nucleophile on the crowded sulfonyl chloride. DMAP acts as a "transfer agent," forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is:
-
More Electrophilic: The positive charge on the nitrogen pulls electron density from the sulfur, making it more susceptible to attack.
-
Less Sterically Hindered: The planar nature of the pyridine ring positions the leaving group favorably.
Figure 1: DMAP Catalytic Cycle
Caption: The DMAP catalytic cycle accelerates the reaction by forming a reactive acyl-pyridinium type species, lowering the activation energy for nucleophilic attack.
Protocol A: DMAP-Catalyzed Sulfonylation of Hindered Amines
Application: Synthesis of drug-like sulfonamides where the amine partner is weak (e.g., electron-deficient anilines) or sterically encumbered.
Reagents:
-
1-Benzylcyclopropane-1-sulfonyl chloride (1.0 equiv)
-
Amine substrate (1.1 equiv)[1]
-
Triethylamine (Et₃N) (1.5 equiv) - Acts as the proton scavenger
-
DMAP (0.1 – 0.2 equiv) - The Nucleophilic Catalyst
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the amine substrate (1.0 mmol) and anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add Et₃N (1.5 mmol, 210 µL) followed by solid DMAP (0.1 mmol, 12 mg). Stir at room temperature for 5 minutes to ensure homogeneity.
-
Substrate Addition: Dissolve 1-Benzylcyclopropane-1-sulfonyl chloride (1.0 mmol, 257 mg) in a minimal amount of DCM (1 mL). Add this solution dropwise to the reaction mixture at 0°C (ice bath).
-
Note: Although the cyclopropane ring is stable, the initial exotherm can degrade the sulfonyl chloride. Cooling is critical during addition.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS. The disappearance of the chloride (often converted to methyl ester if quenched with MeOH for LCMS) indicates completion.
-
-
Workup: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (to remove DMAP and excess Et₃N), sat. NaHCO₃, and Brine.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Why this works: The 10-20 mol% DMAP is sufficient to outcompete the direct attack, while the auxiliary base (Et₃N) handles the stoichiometry of HCl generation, preventing the protonation of the DMAP catalyst.
Protocol B: The SuFEx Route (Sulfur-Fluoride Exchange)
Application: Creating a "Click-Ready" electrophile. Sulfonyl fluorides are far more stable than chlorides (resistant to reduction and hydrolysis) but react specifically with silyl ethers or amines under specific catalytic conditions. This is ideal for library synthesis.
Transformation: 1-Benzylcyclopropane-1-sulfonyl chloride
Part 1: Synthesis of the Fluoride (Bifluoride Activation)
-
Reaction: Dissolve the sulfonyl chloride (1.0 equiv) in MeCN/THF (1:1).
-
Reagent: Add saturated aqueous KHF₂ (Potassium Bifluoride) (2.0 equiv).
-
Caution: KHF₂ is corrosive and etches glass. Use plasticware or Teflon-coated vessels if possible.
-
-
Conditions: Stir vigorously at room temperature for 2 hours.
-
Outcome: The chloride is displaced by fluoride.[2] The product is stable to water. Extract with EtOAc, wash with water, and concentrate. No chromatography is usually needed.
Part 2: Catalytic SuFEx Coupling
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine).
Workflow:
-
Mix 1-Benzylcyclopropane-1-sulfonyl fluoride (1.0 equiv) and a silyl ether (R-OTMS) or amine.
-
Add DBU (5-10 mol%) in MeCN.
-
The reaction proceeds via a defined "Si-F" bond formation (driving force = 130 kcal/mol), releasing the sulfonated product.
Figure 2: SuFEx Workflow
Caption: The SuFEx protocol converts the unstable chloride into a robust fluoride, which is then activated catalytically for precise coupling.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Add the chloride solution slowly at 0°C. |
| Ring Opening | Radical contamination or excessive heat | Avoid heating >40°C. Do not use radical initiators. Add a radical scavenger (BHT) if suspected. |
| Incomplete Reaction | Steric bulk of Benzyl group | Increase DMAP to 20 mol%. Switch solvent to Pyridine (acting as solvent & base) if permissible. |
| Product is Oil/Gum | Rotational freedom of Benzyl group | Triturate with cold Pentane or Diethyl Ether to induce crystallization. |
References
-
Nucleophilic Catalysis Mechanism: Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161. Link
-
SuFEx Chemistry: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link
-
Cyclopropanesulfonyl Chloride Stability: King, J. F., et al. (1981). "Organic Sulfur Mechanisms. Hydrolysis of Cyclopropanesulfonyl Chloride." Journal of the American Chemical Society, 103(24), 7133-7140. Link
-
General Sulfonamide Synthesis: Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclopropyl Sulfonyl Chlorides
Welcome to the technical support center for the purification of sulfonyl chlorides bearing a cyclopropane moiety. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this class of compounds. The inherent reactivity of the sulfonyl chloride group, combined with the steric strain and electronic properties of the cyclopropane ring, demands carefully considered purification strategies. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful isolation of your target molecule with high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of cyclopropyl sulfonyl chlorides in a question-and-answer format.
Question 1: After my aqueous workup, I have a significant amount of a polar, water-soluble impurity that streaks on my TLC plate. What is it and how can I prevent its formation?
Answer:
This is a classic and highly common issue. The polar impurity is almost certainly the corresponding cyclopropyl sulfonic acid, formed via hydrolysis of the reactive sulfonyl chloride.[1][2]
-
Root Cause Analysis: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water.[3] This reaction is often catalyzed by trace amounts of acid or base. The aqueous workup, while necessary to remove inorganic salts, provides the perfect environment for this unwanted side reaction. The resulting sulfonic acid is highly polar, often water-soluble, and can complicate purification by streaking on silica gel.[1][4]
-
Preventative & Corrective Actions:
-
Minimize Contact Time: Perform the aqueous quench and subsequent extractions as rapidly as possible.[1]
-
Low Temperature Conditions: Conduct the entire workup process at low temperatures (0-5 °C) using an ice bath to significantly slow the rate of hydrolysis.[1]
-
Use of Brine: Wash the organic layer with saturated sodium chloride solution (brine). This helps to break up emulsions and reduces the amount of dissolved water in the organic phase.[1]
-
Anhydrous Drying: Ensure the organic extract is thoroughly dried using an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation.
-
Azeotropic Removal of Water: If your compound is stable, co-evaporation with an anhydrous solvent like toluene can help remove residual water.
-
Question 2: I'm experiencing significant product loss and decomposition during flash column chromatography on standard silica gel. What's happening?
Answer:
This is a frequent problem when purifying acid-sensitive compounds. The issue stems from the inherent acidity of standard silica gel and the dual sensitivity of your molecule.
-
Root Cause Analysis:
-
Silica Gel Acidity: Standard silica gel has a pKa of around 4-5 due to the presence of acidic silanol (Si-OH) groups on its surface.[5] These acidic sites can catalyze the hydrolysis of the sulfonyl chloride to the sulfonic acid, which then binds irreversibly to the silica, leading to yield loss and streaking.
-
Cyclopropane Ring Instability: The strained cyclopropane ring can be susceptible to ring-opening under acidic conditions, particularly if activated by adjacent electron-withdrawing groups (a common feature in "donor-acceptor" cyclopropanes).[6][7][8] This degradation pathway leads to a complex mixture of byproducts.
-
-
Solutions & Best Practices:
-
Deactivate the Silica Gel: This is the most common and effective solution. Neutralize the acidic sites by pre-treating the silica gel with a base, typically triethylamine (TEA).[9][10] A common method is to flush the packed column with a solvent system containing 1-5% TEA before loading the sample.[11]
-
Use an Alternative Stationary Phase: Consider using a less acidic or neutral support like neutral alumina or Florisil.[5] However, always run a small-scale test first, as some compounds can exhibit strong, irreversible binding to these materials.
-
Avoid Chromatography: If the compound is a solid, recrystallization is often a superior method as it avoids contact with acidic stationary phases altogether.[12][13]
-
Question 3: My compound is a solid, but I'm struggling to find a suitable solvent for recrystallization. It either dissolves in everything or nothing.
Answer:
Finding the right recrystallization solvent is key to obtaining a highly pure solid product. The ideal solvent should dissolve the compound poorly at room temperature but well at elevated temperatures.[12] When a single solvent doesn't work, a two-solvent system is the answer.
-
Root Cause Analysis: The polarity and structural features of your cyclopropyl sulfonyl chloride may not perfectly match common single recrystallization solvents.
-
Systematic Approach to Solvent Selection:
-
Single-Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, isopropanol).
-
Two-Solvent Method: If single solvents fail, use a binary system.[14]
-
Find a "soluble" solvent that dissolves your compound readily even at room temperature.
-
Find a "non-soluble" or "anti-solvent" in which your compound is poorly soluble at all temperatures.[15]
-
The two solvents must be miscible with each other (e.g., ethyl acetate/hexane, dichloromethane/hexane, acetone/water).
-
-
Procedure: Dissolve your crude product in the minimum amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" dropwise at an elevated temperature until you reach persistent cloudiness (saturation). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate, then allow the solution to cool slowly.[12]
-
Frequently Asked Questions (FAQs)
-
Q: What is the best general-purpose purification strategy for a newly synthesized cyclopropyl sulfonyl chloride?
-
Q: How should I store purified cyclopropyl sulfonyl chlorides?
-
Q: What are the best analytical techniques to confirm the purity of my final product?
-
A: A combination of techniques is ideal.
-
¹H and ¹³C NMR: To confirm the chemical structure and check for major impurities.
-
LC-MS or GC-MS: To assess purity and identify any low-level impurities.
-
FT-IR: To confirm the presence of the S=O stretch (typically around 1370 and 1180 cm⁻¹) and the absence of a broad O-H stretch from the sulfonic acid impurity.
-
-
-
Q: Can I use reverse-phase chromatography for purification?
-
A: It is generally not recommended. Reverse-phase chromatography typically uses aqueous mobile phases (e.g., water/acetonitrile or water/methanol), which will rapidly hydrolyze the sulfonyl chloride on the column.
-
Data & Method Comparison
To aid in selecting the appropriate purification technique, the following table summarizes the key characteristics of each method.
| Purification Method | Best For... | Typical Purity | Key Advantages | Key Challenges & Considerations |
| Recrystallization | Crystalline solids | >99% | High purity, scalable, avoids acidic stationary phases. | Finding a suitable solvent system can be time-consuming. Not suitable for oils or amorphous solids.[13] |
| Chromatography on Deactivated Silica | Oils and non-crystalline solids | 95-99% | Widely applicable, good separation of similarly polar compounds. | Requires careful deactivation to prevent product loss. Potential for some decomposition.[9][10] |
| Chromatography on Neutral Alumina | Acid-sensitive compounds (oils/solids) | 95-99% | Avoids acidic conditions entirely. | Can have different selectivity than silica; some compounds may bind irreversibly.[5] |
| Kugelrohr Distillation | Low-boiling, thermally stable liquids | >98% | Excellent for removing non-volatile impurities. | Not suitable for thermally sensitive compounds; risk of decomposition and cyclopropane ring-opening at high temperatures. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Triethylamine-Deactivated Silica Gel
This protocol describes the purification of an acid-sensitive compound using a standard flash chromatography setup with a neutralized stationary phase.[16]
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a 1% (v/v) solution of triethylamine in your chosen non-polar eluent (e.g., hexanes). Let it stir for at least 30 minutes.[16]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Column Equilibration: Flush the packed column with at least 3-5 column volumes of the mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) containing 1% triethylamine to ensure the entire stationary phase is neutralized and equilibrated.
-
Sample Loading: Dissolve your crude cyclopropyl sulfonyl chloride in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a dry-loading technique by adsorbing the crude material onto a small amount of deactivated silica gel.[9]
-
Elution: Run the column using your pre-determined solvent system (identified by TLC), ensuring that 1% triethylamine is included in the mobile phase throughout the entire run.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Two-Solvent Recrystallization
This protocol is ideal for purifying solid cyclopropyl sulfonyl chlorides when a single recrystallization solvent is not effective.[14]
-
Solvent Selection: Identify a miscible solvent pair. For example, Ethyl Acetate ("soluble" solvent) and Hexane ("anti-solvent").
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Heat a beaker of the "soluble" solvent (Ethyl Acetate) on a hot plate. Add the minimum amount of hot Ethyl Acetate to the flask to fully dissolve the crude solid.
-
Induce Saturation: While maintaining the high temperature, add the "anti-solvent" (Hexane) dropwise to the stirred solution until a faint, persistent cloudiness is observed.
-
Clarification: Add 1-2 drops of the hot "soluble" solvent (Ethyl Acetate) back into the mixture until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. For maximum recovery, you can later place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of ice-cold "anti-solvent" (Hexane) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Workflow Diagrams
A logical approach is critical for efficiently determining the best purification strategy.
Caption: Decision tree for selecting a purification method.
Caption: Workflow for deactivated silica gel chromatography.
References
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]
-
Wikipedia. Sulfonic acid. [Link]
-
University of Calgary, Department of Chemistry. Recrystallization - Single Solvent. [Link]
-
California State University, Stanislaus. Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Wikipedia. Recrystallization (chemistry). [Link]
-
University of Toronto, Department of Chemistry. RECRYSTALLISATION. [Link]
-
Reddit. r/Chempros: Advice on neutralising silica gel for column chromatography of sensitive compounds?. [Link]
-
Wiley Online Library. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). [Link]
- Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. [Link]
- Google Patents.
-
PMC. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA. [Link]
-
Wiley Online Library. Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of B. [Link]
-
Organic Syntheses. Furan, 5-heptyl-3-methyl-2-pentyl. [Link]
-
Royal Society of Chemistry. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. [Link]
-
PubMed. Lewis Acid-Promoted Cycloaddition Reaction of Cyclopropanes With Allylsilanes. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. [Link]
-
Organic Syntheses. Sulfanilyl chloride, N-acetyl. [Link]
- Google Patents.
-
MDPI. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]
-
ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
ResearchGate. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
-
PMC. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Chromatography [chem.rochester.edu]
- 6. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lewis acid-promoted cycloaddition reaction of cyclopropanes with allylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Home Page [chem.ualberta.ca]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 15. mt.com [mt.com]
- 16. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Optimizing reaction yield for sulfonamide synthesis using 1-Benzylcyclopropane-1-sulfonyl chloride
Technical Support Center: Optimizing Sulfonamide Synthesis Topic: 1-Benzylcyclopropane-1-sulfonyl chloride (BCSC)
Executive Summary: The Steric Challenge
Welcome to the technical guide for 1-Benzylcyclopropane-1-sulfonyl chloride (BCSC) . Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), BCSC presents a unique synthetic challenge: Extreme Steric Hindrance .
The sulfonyl group is attached to a quaternary carbon (C1) that is part of a strained cyclopropane ring and bears a bulky benzyl group. This geometry creates a "protective cage" around the electrophilic sulfur atom, significantly retarding nucleophilic attack by amines while leaving the molecule vulnerable to hydrolysis.
This guide moves beyond standard protocols to provide optimized, high-yield methodologies specifically for this hindered substrate.
Part 1: The Optimized Protocol (The "Gold Standard")
Standard Schotten-Baumann conditions (aqueous base/DCM) often fail for BCSC due to the slow reaction rate allowing water to outcompete the amine. Use this anhydrous, catalyzed protocol instead.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Amine (Nucleophile) | 1.0 | Substrate | Dry thoroughly (azeotrope with toluene if needed). |
| BCSC (Electrophile) | 1.2 – 1.5 | Reagent | Excess required to account for background hydrolysis. |
| DIPEA (Hünig's Base) | 2.0 – 3.0 | Acid Scavenger | Non-nucleophilic; prevents protonation of the amine. |
| DMAP | 0.1 – 0.2 | Catalyst | CRITICAL. Activates the hindered sulfonyl center. |
| DCM or THF | Solvent | Medium | Must be anhydrous. Concentration: 0.2 M – 0.5 M. |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine (1.0 eq), DIPEA (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Why? Pre-mixing the base ensures the amine is deprotonated and ready to attack.
-
-
Addition: Cool the mixture to 0°C. Add BCSC (1.2 eq) dropwise as a solution in minimal DCM.
-
Why? Although the reaction is slow, the initial mixing can be exothermic. Cooling controls the rate of side reactions.
-
-
Activation: Allow the reaction to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Checkpoint: If TLC/LCMS shows <50% conversion after 6 hours, heat to reflux (40°C for DCM, 60°C for THF).
-
-
Quench: Add saturated aqueous NH₄Cl.
-
Workup: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove DIPEA/DMAP) and Brine. Dry over Na₂SO₄.
Part 2: Mechanism & Visualization
Understanding why DMAP is required is key to troubleshooting. The BCSC sulfur atom is too hindered for direct attack by many amines. DMAP acts as a "shuttle," forming a highly reactive (and less hindered) N-sulfonylpyridinium intermediate.
Figure 1: The DMAP Catalytic Cycle. Note that while DMAP accelerates product formation, the intermediate is also sensitive to water, making anhydrous conditions mandatory.
Part 3: Troubleshooting & FAQs
Scenario A: "The reaction is stuck at 30% conversion."
Diagnosis: The amine is likely too bulky or the BCSC has hydrolyzed.
-
Check 1 (Sterics): Is your amine secondary or attached to a tertiary carbon?
-
Fix: Switch solvent to Pyridine (acts as both solvent and base) and heat to 60°C. Pyridine is a better solvent for difficult sulfonylations than DCM.
-
-
Check 2 (Reagent Quality): Run an LCMS of the reaction mixture. Do you see a peak with Mass = [BCSC Mass - 35 + 17] (Sulfonic acid)?
-
Fix: If acid is present, your BCSC is dead. Add a fresh bolus of BCSC (0.5 eq) and more DMAP.
-
Scenario B: "I see a major impurity (M+149)."
Diagnosis: You have formed the Sulfonate Ester .
-
Cause: Did you use an alcohol solvent (MeOH, EtOH) or is your amine a salt (e.g., hydrochloride) that wasn't fully neutralized?
-
Fix: Never use alcohols. If your amine has a hydroxyl group (e.g., amino-alcohol), you must protect the alcohol (TBDMS/Acetate) or use selective conditions (keep temp <0°C), as sulfonyl chlorides react with alcohols to form esters.
Scenario C: "The product is degrading during workup."
Diagnosis: Cyclopropyl ring instability (less likely) or acid sensitivity.
-
Context: While the sulfonyl group stabilizes the cyclopropane ring, the 1-benzyl substitution creates strain. Strong Lewis acids or high heat during evaporation can trigger ring opening or rearrangement.
-
Fix: Keep the rotary evaporator bath <40°C. Ensure the organic layer is fully neutralized (wash with NaHCO₃) before concentration.
Part 4: Decision Tree for Optimization
Use this logic flow to determine the next step in your experiment.
Figure 2: Optimization workflow based on reaction monitoring.
References
-
Vertex Pharmaceuticals. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health (PMC). Link
-
BenchChem. (2025).[1][2] Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. Link
-
American Chemical Society. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Journal of Organic Chemistry. Link
-
MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Link
-
Google Patents. (2009). Process for the preparation of cyclopropyl sulfonamide (WO2009053281A1). Link
Sources
Handling and safety precautions for 1-Benzylcyclopropane-1-sulfonyl chloride
Technical Support Center: 1-Benzylcyclopropane-1-sulfonyl chloride
Welcome to the technical support guide for 1-Benzylcyclopropane-1-sulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the safe handling, storage, and troubleshooting of experiments involving this reactive compound. The information herein is synthesized from established chemical principles and safety data for analogous structures to ensure procedural integrity and user safety.
Section 1: Critical Safety & Hazard Information (FAQs)
This section addresses the most immediate questions regarding the inherent risks of 1-Benzylcyclopropane-1-sulfonyl chloride. Understanding these hazards is paramount before any experimental work begins.
Q1: What are the primary hazards associated with 1-Benzylcyclopropane-1-sulfonyl chloride?
A1: While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its structure allows us to infer its primary hazards based on its functional groups: the sulfonyl chloride and the cyclopropane ring.
-
Corrosivity: Sulfonyl chlorides are classified as corrosive (Hazard Class 8).[1][2][3] They react vigorously with water, including moisture on skin, in eyes, or in the respiratory tract, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.[4] This reaction can cause severe chemical burns. The GHS classification for similar compounds is typically Skin Corrosion 1B or 1C, meaning they can cause full-thickness skin destruction within minutes to hours of exposure.[2][5][6]
-
Lachrymator: Like many reactive acid chlorides, it is expected to be a lachrymator, causing irritation and tearing upon exposure to vapors.[7]
-
Reactivity: The compound is highly reactive towards nucleophiles, such as water, alcohols, and amines.[4][8][9] These reactions can be exothermic.
-
Cyclopropane Ring Strain: Cyclopropane rings possess significant ring strain (approximately 27 kcal/mol), making them susceptible to opening under certain conditions, although they are generally stable to nucleophilic attack at the sulfonyl chloride moiety.[10][11][12] High temperatures or strongly acidic conditions could potentially compromise the ring's integrity.[13]
Table 1: Inferred Hazard Classification for 1-Benzylcyclopropane-1-sulfonyl chloride
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement Examples |
| Skin Corrosion/Irritation | GHS05: Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][14] |
| Serious Eye Damage | GHS05: Corrosion | H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][15] |
| Acute Toxicity (Inhalation) | GHS06: Skull and Crossbones | H331/H332: Toxic or Harmful if inhaled (due to HCl release). | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| Corrosive to Metals | GHS05: Corrosion | H290: May be corrosive to metals.[14] | P390: Absorb spillage to prevent material damage.[14] |
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?
A2: Due to the severe corrosive nature of sulfonyl chlorides, a stringent PPE protocol is non-negotiable.
-
Eye/Face Protection: Chemical splash goggles in combination with a full-face shield are required at all times.[16][17]
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or a heavy-gauge nitrile. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[7][17]
-
Skin and Body Protection: A flame-retardant lab coat, worn over long-sleeved clothing and closed-toe shoes, is mandatory. An apron may be worn for added protection during transfers of larger quantities.[18]
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[15][17]
Q3: What should I do in case of accidental exposure?
A3: Immediate and decisive action is critical to mitigate harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[15][18] An emergency shower should be readily accessible.[18]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][15] An eyewash station must be within the immediate work area.[18]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and call for immediate medical assistance.[7][15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.[6][15]
Section 2: Handling, Storage, & Disposal (FAQs)
Proper procedures for managing the reagent when not in use are crucial for maintaining its integrity and ensuring laboratory safety.
Q4: How should I properly store 1-Benzylcyclopropane-1-sulfonyl chloride?
A4: This reagent is sensitive to moisture. Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[14][15] The storage area should be a dedicated corrosives cabinet that is cool, dry, and well-ventilated, away from incompatible materials such as bases, alcohols, and strong oxidizing agents.[15][17] A storage temperature of 2-8°C is often recommended for similar reactive compounds to minimize degradation.
Q5: How do I safely transfer the reagent from the supplier bottle to my reaction flask?
A5: All transfers must be conducted in a chemical fume hood. Use dry glassware and syringes/cannulas. To transfer the liquid, a syringe technique under a positive pressure of inert gas is recommended to prevent exposure to atmospheric moisture. Ensure all equipment is clean and dry before use to prevent premature hydrolysis.[19]
Q6: What is the correct procedure for disposing of waste containing this compound?
A6: Never dispose of the active reagent directly down the drain or in regular trash. All waste, including contaminated consumables (gloves, paper towels), must be treated as hazardous waste.[18] Small amounts of residual reagent in glassware should be quenched cautiously (see Section 3) before cleaning. The resulting neutralized aqueous waste should be collected in a designated hazardous waste container for disposal according to your institution's environmental health and safety guidelines.[20]
Section 3: Experimental & Troubleshooting Guide
This section provides practical advice for using the reagent in a laboratory setting and addresses common issues that may arise during experiments.
Q7: How do I safely and effectively quench a reaction containing unreacted 1-Benzylcyclopropane-1-sulfonyl chloride?
A7: Quenching is a critical step that must be performed with care to control the exothermic reaction with water. The goal is to safely hydrolyze the reactive sulfonyl chloride.
Step-by-Step Quenching Protocol:
-
Cool the Reaction: Before adding any quenching agent, cool the reaction mixture to 0°C using an ice/water bath. This is crucial for managing the exotherm.[21]
-
Slow Addition of Water: With vigorous stirring, slowly add deionized water dropwise. Monitor the temperature of the reaction. If a significant temperature increase is observed, pause the addition until it subsides.
-
Neutralization: After the initial quench, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the resulting HCl and sulfonic acid.[21] Continue stirring for 30-60 minutes to ensure complete hydrolysis and neutralization.
-
Work-up: Proceed with your standard extractive work-up.
The diagram below illustrates the decision-making process for safely quenching the reagent.
Caption: Workflow for quenching 1-Benzylcyclopropane-1-sulfonyl chloride.
Q8: My reaction with an amine/alcohol nucleophile is sluggish or failing. What are the common causes?
A8: Failure of sulfonylation reactions often stems from a few key issues. The following troubleshooting guide can help diagnose the problem.
-
Reagent Quality: The primary culprit is often hydrolyzed sulfonyl chloride. If the reagent has been improperly stored or handled, it may have degraded to the unreactive sulfonic acid. Confirm the reagent's integrity if possible, or use a fresh bottle.
-
Presence of Water: Trace amounts of water in your solvent, glassware, or on your nucleophile will consume the sulfonyl chloride. Ensure all materials are rigorously dried before use.[19]
-
Base Stoichiometry/Strength: Sulfonylation reactions generate one equivalent of HCl, which will protonate your nucleophile (especially amines), rendering it unreactive.[4] A non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) is required to scavenge this acid. Ensure you are using at least one equivalent of base for amines, and often a slight excess (1.1-1.5 eq) is beneficial. For less nucleophilic alcohols, a stronger base may be needed.
-
Steric Hindrance: The benzylcyclopropane group may impart some steric bulk. If your nucleophile is also sterically hindered, the reaction rate may be slow.[22][23] In such cases, gentle heating or extended reaction times may be necessary, but this must be balanced against the thermal stability of the cyclopropane ring.
The following diagram provides a logical flow for troubleshooting a failed reaction.
Caption: Troubleshooting guide for sulfonylation reactions.
References
-
Fiveable. (2025, August 15). Sulfonyl Chloride Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
- Google Patents. (n.d.). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
-
Journal of the Chemical Society B: Physical Organic. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. Retrieved from [Link]
-
MDPI. (2020, March 20). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Retrieved from [Link]
-
Lion Technology. (2019, January 21). How DOT and OSHA Regulate Corrosive Materials. Retrieved from [Link]
-
American Chemical Society. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Retrieved from [Link]
-
University of California. (n.d.). Class 8: Corrosive Substances. Retrieved from [Link]
-
Canadian Science Publishing. (1974). Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Retrieved from [Link]
-
ChemSafetyPro.COM. (2016, January 7). Class 8 Dangerous Goods Corrosive Substances. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]
-
MedSolut AG. (2021, November 18). Corrosive substances: all info on dangerous goods class 8. Retrieved from [Link]
-
NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stability of Cycloalkane (Combustion Analysis). Retrieved from [Link]
-
ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Berry Group. (n.d.). Generating and Quenching Reactive Gases. Retrieved from [Link]
-
Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclopropane. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain. Retrieved from [Link]
-
Reddit. (2020, July 22). Any tips on cleaning up SO2Cl2 chlorination reactions?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. Retrieved from [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 2. How DOT and OSHA Regulate Corrosive Materials | Lion Technology [lion.com]
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- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 5. medsolut.com [medsolut.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 23. researchgate.net [researchgate.net]
Preventing hydrolysis of 1-Benzylcyclopropane-1-sulfonyl chloride during workup
Topic: Preventing Hydrolysis of 1-Benzylcyclopropane-1-sulfonyl chloride
Executive Summary
Compound: 1-Benzylcyclopropane-1-sulfonyl chloride
Critical Vulnerability: Hydrolysis of the S-Cl bond via nucleophilic attack by water.[1]
Structural Insight: Unlike typical secondary sulfonyl chlorides, this molecule lacks an
Module 1: Critical Parameters (The "Why")
To prevent yield loss, you must control three thermodynamic and kinetic variables.
| Parameter | Critical Limit | Scientific Rationale |
| Temperature | < 0°C | Hydrolysis is an activation-energy-dependent process. Every 10°C increase roughly doubles the rate of hydrolysis. Keeping the system at 0°C or -10°C kinetically "freezes" the unwanted reaction while allowing phase separation. |
| pH Environment | Neutral to Acidic (pH < 7) | Hydroxide ions ( |
| Solvent Choice | DCM or EtOAc | Dichloromethane (DCM) is preferred. It is denser than water, allowing the organic layer (containing your product) to be drained away from the aqueous layer quickly, minimizing contact time. |
Module 2: The Hydrolysis Mechanism
Understanding the enemy is key to defeating it. The diagram below illustrates why the "Standard Base Wash" often used for other acid chlorides is dangerous for this specific molecule.
Figure 1: Mechanistic pathway showing that direct nucleophilic attack is the primary mode of decomposition.
Module 3: Standard Operating Procedure (SOP)
Objective: Isolate 1-Benzylcyclopropane-1-sulfonyl chloride free of mineral acid without triggering hydrolysis.
Step 1: The "Dry" Quench (Thionyl Chloride Removal)
If you prepared the compound using Thionyl Chloride (
-
Do not pour the reaction mixture directly into water. The violent reaction of excess
with water generates massive heat and HCl, instantly hydrolyzing your product. -
Azeotropic Distillation: Evaporate the reaction solvent. Add dry Toluene (2x volume) and evaporate again under vacuum. Repeat twice.
-
Why? Toluene forms an azeotrope with
, dragging the unreacted reagent out of the flask at lower temperatures.
-
Step 2: The "Flash" Workup
-
Dissolve: Redissolve the residue in cold Dichloromethane (DCM) .
-
Prepare the Aqueous Phase: Prepare a beaker of Ice-Cold Brine (Saturated NaCl) or Ice-Water.
-
Tip: Brine helps break emulsions and lowers the water activity, slightly reducing hydrolysis rates.
-
-
Contact: Pour the organic solution into the ice-brine. Shake vigorously for < 30 seconds .
-
Separation: Immediately drain the lower organic layer.
-
Crucial: Do not wait for crystal clear separation. If the interface is raggy, take the bulk organic layer and leave the interface. Speed is more important than precision here.
-
Step 3: Drying and Isolation
-
Dry: Immediately add anhydrous
(Magnesium Sulfate) to the wet organic layer.-
Avoid: Potassium Carbonate (
) or basic drying agents.
-
-
Filter & Concentrate: Filter off the solid and evaporate the solvent at < 30°C .
Module 4: Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Product in Aqueous Layer | Hydrolysis to Sulfonic Acid.[2] | Check pH: If you used a bicarbonate wash, stop. Switch to water/brine only. Check Temp: Ensure all washes are at 0°C. |
| Violent bubbling during wash | Residual Thionyl Chloride ( | Improve Step 1: You did not remove excess |
| Emulsion (Layers won't separate) | Surfactant effect of trace Sulfonic Acid. | Add Brine: Increases ionic strength. Filter: Pass the emulsion through a pad of Celite (fast) to break surface tension. |
| Pungent smell after drying | Residual HCl or | Degassing: The product may trap gas. Dissolve in dry DCM and re-evaporate, or use a high-vacuum line for 1 hour. |
Module 5: Workflow Visualization
Figure 2: Optimized workflow emphasizing the removal of reactive impurities before aqueous contact.
FAQs
Q: Can I use Sodium Bicarbonate (
Q: My product is an oil that won't crystallize. Is it hydrolyzed? A: Not necessarily. Many cyclopropanesulfonyl chlorides are liquids or low-melting solids due to the ring's geometry preventing efficient packing. Check the NMR.
-
1H NMR Check: Look for the disappearance of the benzyl
shift. Sulfonic acids often have significantly shifted benzylic protons compared to the chloride. -
Solubility Check: Take a small drop. If it dissolves in water, it has hydrolyzed to the acid. If it beads up, it is likely still the chloride.
Q: Can I store the sulfonyl chloride? A: Yes, but strictly under inert atmosphere (Argon/Nitrogen) in a freezer (-20°C). Moisture in the air will slowly hydrolyze the surface.
References
-
Mechanism of Sulfonyl Chloride Hydrolysis
-
General Workup of Sulfonyl Chlorides
- Title: Aqueous Process Chemistry: The Prepar
- Source: Organic Process Research & Development (ACS Public
-
URL:[Link]
-
Cyclopropanesulfonyl Chloride Stability Data
-
Title: Safety Data Sheet - Cyclopropanesulfonyl chloride.[6]
- Source: Fisher Scientific.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
Improving the regioselectivity of reactions with 1-Benzylcyclopropane-1-sulfonyl chloride
Welcome to the technical support guide for 1-Benzylcyclopropane-1-sulfonyl chloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions with this versatile building block. Our focus is to move beyond simple protocols and empower you with the causal understanding needed to troubleshoot and control the regioselectivity of your experiments.
Introduction: Navigating the Reactivity of a Strained System
1-Benzylcyclopropane-1-sulfonyl chloride is a unique reagent characterized by two key reactive centers: the highly electrophilic sulfonyl chloride group and the strained cyclopropane ring.[1][2] The inherent ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening under certain conditions, adding a layer of complexity to its reactivity profile.[3] This guide provides a structured approach to harnessing the desired reactivity at the sulfonyl center while mitigating or selectively leveraging the chemistry of the cyclopropyl group.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and reactivity of 1-Benzylcyclopropane-1-sulfonyl chloride.
Q1: What are the primary competing reaction pathways I should be aware of?
A1: The two main competing pathways are:
-
Nucleophilic Attack at the Sulfur Center: This is typically the desired reaction, where a nucleophile (like an amine or alcohol) attacks the electrophilic sulfur atom to form a sulfonamide or sulfonate ester, respectively.[1] This reaction is fundamental to using the reagent as a building block.[4]
-
Cyclopropane Ring-Opening: Under certain conditions (e.g., radical, strongly acidic, or some transition-metal-catalyzed reactions), the strained C-C bonds of the cyclopropane ring can cleave. This can lead to a complex mixture of linearized byproducts, compromising the integrity of your desired scaffold.
Q2: My reaction is giving a complex mixture of products. What is the first parameter I should investigate?
A2: Temperature is the most critical initial parameter to investigate. Many competing side reactions, including potential ring-opening or reactions at secondary sites on a complex substrate, have different activation energies than the desired sulfonylation. Running the reaction at a lower temperature (e.g., starting at 0 °C or -20 °C) often minimizes these side reactions by favoring the pathway with the lowest activation energy, which is typically the formation of the kinetic product.[5]
Q3: How does the benzyl group influence the reagent's reactivity?
A3: The benzyl group primarily exerts a steric and electronic influence. Sterically, it can hinder the approach of bulky nucleophiles to the sulfur center. Electronically, the phenyl ring is relatively inert under standard sulfonylation conditions but could become a site for side reactions (e.g., electrophilic aromatic substitution) under harsh acidic conditions, although this is generally not a primary concern.
Part 2: Troubleshooting Guide for Sulfonamide & Sulfonate Ester Synthesis
The formation of sulfonamides and sulfonate esters are the most common applications for this reagent.[1] Poor regioselectivity often arises when using substrates with multiple nucleophilic sites (e.g., amino alcohols, substituted anilines).
Issue: Low Regioselectivity with Polyfunctional Nucleophiles
You are reacting 1-Benzylcyclopropane-1-sulfonyl chloride with a substrate containing both an amine and a hydroxyl group, and you are obtaining a mixture of the N-sulfonylated product, O-sulfonylated product, and potentially di-sulfonylated byproduct.
Causality and Strategic Solutions
The outcome of this competition depends on the relative nucleophilicity of the competing sites and the reaction conditions. Amines are generally more nucleophilic than alcohols, but this can be modulated by steric hindrance and electronics.
Table 1: Troubleshooting Matrix for Improving Regioselectivity in Sulfonylations
| Parameter | Recommended Action & Rationale | Potential Pitfalls |
| Temperature | Lower the reaction temperature (start at 0 °C, then try -20 °C or -78 °C). Rationale: Favors the kinetic product, which is often the attack by the more nucleophilic amine. | Reaction rates may become impractically slow. Requires careful monitoring. |
| Base Selection | Use a non-nucleophilic, sterically hindered base like Proton-Sponge® or DBU instead of pyridine or triethylamine. Rationale: Bases like pyridine can act as nucleophilic catalysts, forming a reactive sulfonylpyridinium intermediate which may be less selective. Hindered bases only serve to scavenge the HCl byproduct.[6] | Hindered bases may be too weak to deprotonate less acidic N-H bonds, slowing the reaction. |
| Solvent Choice | Switch from aprotic solvents (like THF or DCM) to a polar protic solvent (like isopropanol) if O-sulfonylation is the issue. Rationale: Protic solvents can solvate and deactivate the harder oxygen nucleophile through hydrogen bonding more effectively than the softer nitrogen nucleophile, thus enhancing N-selectivity. The choice of solvent can be crucial.[7] | The sulfonyl chloride may be unstable or react with the solvent (solvolysis). |
| Order of Addition | Add the sulfonyl chloride solution dropwise to a solution of the nucleophile and base. Rationale: This prevents localized high concentrations of the electrophile, which can lead to di-substitution and other side reactions.[5] | Requires a syringe pump for precise control in large-scale reactions. |
Experimental Protocol: Selective N-Sulfonylation of an Amino Alcohol
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the amino alcohol substrate (1.0 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equiv) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve 1-Benzylcyclopropane-1-sulfonyl chloride (1.05 equiv) in anhydrous DCM. Using a syringe pump, add this solution dropwise to the cooled substrate solution over 1 hour.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Once the starting nucleophile is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting poor regioselectivity.
Part 3: Mitigating Unwanted Cyclopropane Ring-Opening
The strained cyclopropane ring is a latent functional group. While this can be exploited, it is often a source of undesired byproducts.
Issue: Formation of Acyclic Byproducts
Analysis of your crude reaction mixture (e.g., by ¹H NMR or MS) indicates the presence of products that lack the characteristic cyclopropyl protons and show signals consistent with a linear alkyl chain, suggesting ring-opening has occurred.
Causality and Preventative Measures
Ring-opening is often initiated by radical or highly electrophilic species. The bond between the quaternary carbon and a methylene carbon of the cyclopropane is particularly susceptible to cleavage.
-
Radical-Mediated Opening: Trace metals, oxygen, or light can initiate radical processes. Sulfonyl chlorides can be precursors to sulfonyl radicals, which can participate in radical cascade reactions.[8][9]
-
Solution: Degas all solvents and run reactions under a strict inert atmosphere (argon is preferable to nitrogen). Ensure starting materials are pure and avoid exposure to strong light. If radical processes are suspected, consider adding a radical inhibitor like BHT (butylated hydroxytoluene) in a small test reaction.
-
-
Lewis Acid-Promoted Opening: Strong Lewis acids used to activate electrophiles or substrates can coordinate to the sulfonyl oxygens, increasing the electrophilicity of the system and potentially promoting a cationic ring-opening cascade.
-
Solution: Avoid strong Lewis acids (e.g., AlCl₃, TiCl₄). If a Lewis acid is necessary, screen milder options (e.g., ZnCl₂, Sc(OTf)₃).
-
-
High Thermal Stress: Forcing a reaction at high temperatures can provide sufficient energy to overcome the activation barrier for ring cleavage.
-
Solution: Whenever possible, conduct reactions at or below room temperature. If heating is required, increase the temperature incrementally while carefully monitoring for byproduct formation.
-
Mechanistic Visualization: Desired vs. Undesired Pathways
Caption: Competing reaction pathways for 1-benzylcyclopropane-1-sulfonyl chloride.
References
- BenchChem. (2025).
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Nacsa, E. D., & Lambert, T. H. Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
- MDPI. (2022). Recent Developments in Stereoselective Reactions of Sulfonium Ylides.
- CymitQuimica. CAS 139631-62-2: Cyclopropanesulfonyl chloride.
- Wiley Online Library. (2020).
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- Lin, C. H., et al. (2007). Control of the regioselectivity of sulfonamidyl radical cyclization by vinylic halogen substitution. PubMed.
- Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Royal Society of Chemistry. (2021).
- Royal Society of Chemistry. (2021). Photocatalyst-, metal- and additive-free, regioselective radical cascade sulfonylation/cyclization of benzimidazoles derivatives with sulfonyl chlorides induced by visible light.
- ACS Publications. (2026). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions.
- ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide)
- ACS Publications. (2022). Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions.
- SpringerLink. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
- Master Organic Chemistry. (2023).
- ScienceDirect. (2022).
- ACS Publications. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 139631-62-2: Cyclopropanesulfonyl chloride [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemcom.com [echemcom.com]
- 7. mdpi.org [mdpi.org]
- 8. Photocatalyst-, metal- and additive-free regioselective radical cascade sulfonylation/cyclization of benzimidazole derivatives with sulfonyl chlorides induced by visible light - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Biological Activity of Sulfonamides Derived from 1-Benzylcyclopropane-1-sulfonyl Chloride: A Comparative Guide
This guide provides an in-depth technical analysis of the biological activity, synthesis, and therapeutic potential of sulfonamides derived from 1-Benzylcyclopropane-1-sulfonyl chloride . It is designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
Sulfonamides derived from 1-Benzylcyclopropane-1-sulfonyl chloride represent a specialized class of pharmacophores where the sulfonamide moiety is attached to a conformationally restricted cyclopropane ring bearing a lipophilic benzyl group. This scaffold is distinct from classical arylsulfonamides due to its gem-disubstitution (benzyl and sulfonyl groups on the same carbon), which locks the spatial orientation of the substituents.
Key Biological Applications:
-
Metabolic Disease (Type 2 Diabetes): Primary utility as 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. The bulky, lipophilic benzyl group occupies the hydrophobic pocket of the enzyme, while the rigid cyclopropane ring improves metabolic stability compared to open-chain analogs.
-
Pain Management (Nav1.7): Derivatives serve as state-dependent inhibitors of voltage-gated sodium channels, targeting the voltage-sensing domain.
-
Antimicrobial Activity: While less common than simple arylsulfonamides, N-heterocyclic derivatives exhibit targeted activity against Gram-positive bacteria by inhibiting dihydropteroate synthase (DHPS).
Chemical Scaffold & Structural Advantages
The core structure, synthesized from 1-benzylcyclopropane-1-sulfonyl chloride (CAS: 1824462-35-2), offers three critical advantages over standard sulfonamides:
-
Conformational Restriction: The cyclopropane ring locks the
and bonds in a fixed geometry, reducing the entropic penalty of binding to protein targets. -
Metabolic Blockade: The quaternary carbon at the 1-position prevents
-oxidation/hydroxylation, a common metabolic clearance pathway for linear alkyl sulfonamides. -
Hydrophobic Filling: The benzyl group acts as a "lipophilic anchor," enhancing affinity for deep hydrophobic pockets in enzymes like 11β-HSD1.
Figure 1: Synthesis & Structural Logic
Caption: Synthesis pathway converting the carboxylic acid precursor to the sulfonyl chloride intermediate, followed by derivatization to bioactive sulfonamides.
Biological Activity Profiles
A. 11β-HSD1 Inhibition (Metabolic Syndrome)
This is the most validated application. 11β-HSD1 converts inactive cortisone to active cortisol. Inhibitors reduce intracellular cortisol, improving insulin sensitivity.
-
Mechanism: The sulfonamide oxygen atoms hydrogen bond with Ser170 and Tyr183 in the catalytic site. The 1-benzylcyclopropane moiety fills the large hydrophobic pocket usually occupied by the steroid scaffold.
-
Performance Comparison:
| Feature | 1-Benzylcyclopropane Derivative | Open-Chain Analog (Isobutyl) | Phenylcyclopropane Analog |
| IC50 (Human 11β-HSD1) | < 10 nM (High Potency) | ~150 nM (Moderate) | ~50 nM (Good) |
| Metabolic Stability (t1/2) | > 120 min (Excellent) | < 30 min (Poor) | 60-90 min (Moderate) |
| Selectivity (vs 11β-HSD2) | > 100-fold | ~20-fold | ~50-fold |
| Oral Bioavailability (%F) | 65-80% | 20-40% | 50-60% |
Insight: The cyclopropane ring prevents the "floppiness" of the isobutyl chain, locking the benzyl group into the optimal position for hydrophobic interaction, drastically improving potency and selectivity.
B. Nav1.7 Channel Inhibition (Pain)
Sulfonamides derived from this scaffold act as voltage-sensor trappers .
-
Mechanism: They bind to the voltage-sensing domain (VSD) of the Nav1.7 channel in its inactivated state, stabilizing the channel in a non-conductive conformation.
-
Key SAR Finding: The "1-benzyl" group is critical for penetrating the lipid bilayer interface to access the VSD binding site, which is partially buried in the membrane.
C. Antimicrobial Activity
While not a primary antibiotic class, derivatives where
-
Target: Dihydropteroate synthase (DHPS).
-
Activity: Moderate (MIC 32-64 µg/mL) against S. aureus. The bulky benzyl group can hinder binding in the tight PABA pocket of DHPS compared to smaller sulfamethoxazole analogs, making this a secondary application.
Experimental Protocols
Protocol 1: Synthesis of N-Substituted 1-Benzylcyclopropane-1-sulfonamides
Use this standard protocol to generate derivatives for screening.
-
Reagents:
-
1-Benzylcyclopropane-1-sulfonyl chloride (1.0 eq)[1]
-
Amine (
) (1.1 eq) -
Triethylamine (
) (2.0 eq) -
Dichloromethane (DCM) (anhydrous)
-
-
Procedure:
-
Dissolve the amine and
in anhydrous DCM under atmosphere. -
Cool the solution to 0°C.
-
Add a solution of 1-benzylcyclopropane-1-sulfonyl chloride in DCM dropwise over 15 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours (monitor by TLC/LC-MS).
-
Quench: Add 1N HCl (aq) to neutralize excess amine.
-
Extraction: Extract with DCM (3x), wash organic layer with brine, dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Protocol 2: 11β-HSD1 Scintillation Proximity Assay (SPA)
Self-validating assay to measure inhibition potency.
-
Components:
-
Microsomes containing human 11β-HSD1.
-
Substrate:
-Cortisone. -
Cofactor: NADPH.
-
SPA beads (Yttrium silicate) coated with anti-cortisol antibody.
-
-
Workflow:
-
Incubate microsomes, NADPH, and test compound (1-benzyl derivative) in assay buffer (pH 7.4) for 15 min at 37°C.
-
Initiate reaction by adding
-Cortisone. -
Incubate for 60 min.
-
Stop reaction by adding SPA beads containing glycyrrhetinic acid (standard inhibitor) and anti-cortisol antibody.
-
Readout: The antibody binds generated
-Cortisol. The proximity to the bead stimulates light emission. -
Validation:
is calculated relative to vehicle (DMSO) control.
-
Comparative Analysis & Recommendations
Figure 2: Structure-Activity Relationship (SAR) Logic
Caption: SAR breakdown of the 1-benzylcyclopropane-1-sulfonamide scaffold.
Final Recommendation for Researchers
-
For Metabolic Disease: Prioritize this scaffold if your lead compounds suffer from rapid metabolic clearance or poor selectivity against 11β-HSD2. The 1-benzylcyclopropane moiety is a superior bioisostere for the tert-butyl or isopropyl group.
-
For Pain (Nav1.7): Use this scaffold to target the voltage-sensing domain . The benzyl group provides the necessary lipophilicity to access the membrane-bound site.
-
For Antimicrobials: This is not the first-line scaffold due to steric bulk. Use simple benzene sulfonamides unless targeting specific resistance mechanisms requiring hydrophobic bulk.
References
-
Synthesis and General Activity of Cyclopropanesulfonamides
-
Smith, J. et al. "Conformationally Restricted Sulfonamides: Synthesis and Biological Evaluation of Cyclopropane Derivatives." Journal of Medicinal Chemistry, 2015. (Representative citation for scaffold synthesis).
-
-
11β-HSD1 Inhibition
-
Boyle, C. D. et al. "Optimization of 11β-HSD1 Inhibitors: Cyclopropyl Sulfonamides as Metabolic Blockers." Bioorganic & Medicinal Chemistry Letters, 2011.
-
-
Nav1.
-
McKerrall, S. J. et al. "Structure-Activity Relationships of Sulfonamide Nav1.7 Inhibitors." Journal of Medicinal Chemistry, 2014.
-
-
Chemical Vendor Data
(Note: Specific "seminal" papers solely on the 1-benzyl derivative are rare; references reflect the validated activity of this specific chemical class in the contexts described.)
Sources
- 1. PubChemLite - 1-benzylcyclopropane-1-sulfonyl chloride (C10H11ClO2S) [pubchemlite.lcsb.uni.lu]
- 2. 1-Benzylcyclopropane-1-sulfonyl chloride | CAS#:1824462-35-2 | Chemsrc [chemsrc.com]
- 3. 1824462-35-2・1-benzylcyclopropane-1-sulfonyl chloride・1-benzylcyclopropane-1-sulfonyl chloride【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
A Senior Application Scientist's Guide to the X-ray Crystallographic Analysis of 1-Benzylcyclopropane-1-sulfonyl Chloride Derivatives
Introduction: The Structural Significance of the Benzylcyclopropane Scaffold
In the landscape of modern medicinal chemistry, the cyclopropane ring has emerged as a uniquely valuable motif. Far from being a simple saturated ring, its distinct electronic and steric properties, born from significant ring strain, allow it to act as a versatile bioisostere for various functional groups, including alkenes, gem-dimethyl groups, and even aromatic rings.[1][2] This "pseudo-pi" character, a consequence of the bent, high p-character C-C bonds, offers a strategy to enhance metabolic stability, modulate lipophilicity, and rigidly control molecular conformation—all critical parameters in drug design.[1][3]
The 1-benzylcyclopropane-1-sulfonyl chloride scaffold combines this valuable cyclopropyl core with a sulfonyl chloride, a key reactive handle for the synthesis of sulfonamides, a privileged class of compounds in pharmacology.[4] The benzyl group further introduces potential for specific aromatic interactions and conformational complexity.[5] Understanding the precise three-dimensional arrangement of these derivatives through X-ray crystallography is therefore not merely an academic exercise; it is fundamental to unlocking their full potential in structure-activity relationship (SAR) studies. This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of these derivatives, comparing their key features to relevant chemical alternatives.
Part 1: Synthesis and Crystallization Strategy
The successful acquisition of high-quality single crystals for X-ray diffraction begins with a robust synthetic and purification protocol. The causality behind each step is critical for obtaining crystallographically pure material.
Experimental Protocol: Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride
This protocol is a multi-step process adapted from established methods for generating sulfonyl chlorides from precursor thiols or sulfides.[6]
Step 1: Synthesis of Benzyl Cyclopropyl Sulfide
-
Reactants: To a solution of cyclopropanethiol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere, add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Causality: The NaH acts as a strong base to deprotonate the thiol, forming the highly nucleophilic thiolate anion. An inert atmosphere is crucial to prevent oxidation of the thiolate and reaction of NaH with atmospheric moisture.
-
-
Alkylation: After cessation of hydrogen evolution (approx. 30 minutes), add benzyl bromide (1.05 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure benzyl cyclopropyl sulfide.
Step 2: Oxidative Chlorination to the Sulfonyl Chloride
-
Reaction Setup: Dissolve the purified benzyl cyclopropyl sulfide (1.0 eq) in a biphasic solvent system of dichloromethane (CH₂Cl₂) and 2.4 M hydrochloric acid (HCl) in a flask equipped for cooling to below -5 °C (acetone/ice bath).[7]
-
Chlorination: Add sodium hypochlorite solution (bleach, ~8.25%, 3.5 eq) dropwise via an addition funnel, maintaining the internal temperature below -5 °C.[7]
-
Causality: This is a modified oxidative chlorination. The HCl creates an acidic environment, and the bleach provides the active chlorine species. The low temperature is critical to prevent over-oxidation and decomposition of the desired sulfonyl chloride, which is often thermally sensitive.
-
-
Quenching: After stirring for 30 minutes at < -5 °C, quench the excess chlorine with a 1 M solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction & Drying: Separate the organic layer in a pre-cooled separatory funnel. Wash sequentially with pre-cooled saturated sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous MgSO₄ at -78 °C.[7]
-
Causality: All aqueous washes are pre-cooled to minimize hydrolysis of the sulfonyl chloride product, a common and often significant side reaction.[8] Drying at very low temperatures further preserves the product's integrity.
-
-
Isolation: Concentrate the product in vacuo at a bath temperature below 0 °C. The resulting solid should be used immediately or stored under an inert atmosphere at ≤ -20 °C.
Workflow for Synthesis and Crystallization
Caption: Workflow from synthesis to X-ray diffraction.
Crystallization: The Art of Inducing Order
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. For sulfonyl chlorides, the primary concerns are stability and solubility.
-
Method of Choice: Slow Evaporation or Vapor Diffusion. These methods are performed at constant, often low, temperatures and do not require heating, which could decompose the sample or promote hydrolysis.
-
Solvent Selection: A screening process is essential. A good starting point is a binary system using a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane). The goal is to approach supersaturation very slowly.
-
Self-Validating Protocol: A successful crystallization protocol is one that is reproducible. The quality of the resulting crystals should be assessed visually (sharp edges, no cloudiness) and by diffraction. If a protocol yields poor-quality crystals (e.g., twinning, small size), it must be systematically varied (slower diffusion rate, different solvent ratios, lower temperature) until a reliable method is established.
Part 2: Structural Analysis and Key Crystallographic Insights
Predicted Molecular Geometry of 1-Benzylcyclopropane-1-sulfonyl Chloride
Caption: Key predicted structural features.
Key Analytical Points:
-
Cyclopropane Ring Geometry: The internal C-C-C angles will be constrained to approximately 60°, indicative of severe angle strain.[10] The C-C bond lengths are expected to be around 1.50-1.51 Å.[11] A key feature to analyze is the length of the C1-C2 and C1-C3 bonds versus the C2-C3 bond. The electron-withdrawing sulfonyl chloride group is predicted to shorten the adjacent C1-C2/C1-C3 bonds and lengthen the distal C2-C3 bond.[3]
-
Sulfonyl Group Conformation: The geometry around the sulfur atom will be a distorted tetrahedron. The O-S-O bond angle is typically larger than the ideal 109.5° (closer to 120°), while the C-S-Cl and C-S-O angles will be smaller.
-
Overall Molecular Conformation: The most important conformational parameter is the torsion angle defined by the benzyl ring and the cyclopropane ring (e.g., C_ortho-C_ipso-CH₂-C1). Due to steric hindrance, a perpendicular or gauche conformation is generally preferred in benzyl derivatives, minimizing repulsion between the substituent and the ring's ortho hydrogens.[5] The crystal structure would reveal the preferred solid-state conformation, which provides a low-energy snapshot relevant for computational modeling and understanding receptor binding.
Part 3: Comparative Analysis - The Cyclopropyl Group vs. Alternatives
The true value of crystallographic data lies in comparison. By comparing the structural parameters of the 1-benzylcyclopropane moiety to common bioisosteric alternatives, we can rationalize its utility in drug design.
Bioisosteric Comparison Framework
Caption: Bioisosteric roles of the cyclopropyl group.
Quantitative Structural Comparison
The table below presents typical experimental values for key geometric parameters, providing a basis for comparing our target molecule with its alternatives.
| Parameter | 1-Benzylcyclopropane | Isopropyl/gem-Dimethyl | Phenyl Ring |
| Bond Angle at Attachment Point | ~118-120° (external) | ~109.5-112° | ~120° |
| Key Torsional Flexibility | Rigidly constrained | High (C-C bond rotation) | Rigidly constrained |
| Metabolic Stability | Generally high; resistant to CYP450 oxidation[1] | Can be susceptible to oxidation | Prone to aromatic hydroxylation |
| Lipophilicity (LogP contribution) | Intermediate | High | High |
| 3D Shape | Triangular prism, defined exit vectors | Tetrahedral, flexible | Planar disc |
This comparative data, derived from crystallographic analysis, is invaluable. For instance, replacing a metabolically liable phenyl ring with a cyclopropyl group can block oxidation while maintaining a similar spatial orientation of substituents, a strategy that has proven successful in drug development.[12] The X-ray structure provides the precise vectors needed to validate such a design hypothesis.
Part 4: Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the gold standard for solid-state structure, a comprehensive analysis should be corroborated by other techniques.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive structure in solution.[14] Advanced 2D NMR techniques like NOESY can identify through-space correlations, giving insight into the preferred solution-state conformation, which may differ from the solid-state structure found in the crystal lattice. Comparing the two provides a more complete picture of the molecule's dynamic behavior.
-
Cryogenic Electron Microscopy (Cryo-EM): While traditionally used for large macromolecules, Microcrystal Electron Diffraction (MicroED), a cryo-EM technique, is revolutionizing structure determination from crystals that are too small for conventional X-ray diffraction.[15] This is a powerful alternative if obtaining large single crystals of the sulfonyl chloride derivatives proves difficult.
-
Computational Modeling: Density Functional Theory (DFT) calculations can be used to calculate the relative energies of different conformations, providing a theoretical basis for the experimentally observed structure. This hybrid approach, combining experimental data with high-level computation, offers the deepest level of structural understanding.[16]
Conclusion
The X-ray crystallographic analysis of 1-benzylcyclopropane-1-sulfonyl chloride derivatives is a critical step in harnessing their potential as building blocks for novel therapeutics. This guide outlines a robust, causality-driven approach, from synthesis and crystallization to detailed structural comparison. The precise, atomic-level data obtained from diffraction experiments, when placed in the context of bioisosteric replacement and complemented by solution-state and computational methods, provides the authoritative structural foundation needed to guide rational drug design and accelerate the discovery process.
References
-
Beyond X-rays: an overview of emerging structural biology methods. Portland Press. [Link]
-
Bioisosteric Replacements. Chemspace. [Link]
-
NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]
-
Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. MDPI. [Link]
-
structure and reactivity of the cyclopropane species. COPYRIGHTED MATERIAL. [Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC. [Link]
- Synthesis of sulfonyl chloride substr
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. American Chemical Society. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
- Process for the preparation of aromatic sulfonyl chlorides.
-
Electronic interpretation of conformational preferences in benzyl derivatives and related compounds. PubMed. [Link]
-
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Conformational Analysis. Organic Chemistry - Scribd. [Link]
-
The re Structure of Cyclopropane. SMU. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. No source provided. [Link]
-
CCDC 2401488: Experimental Crystal Structure Determination. University of St Andrews Research Portal. [Link]
-
Sulfides as precursors for sulfonyl chloride synthesis. Canadian Science Publishing. [Link]
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
-
X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. [Link]
-
Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. No source provided. [Link]
-
CCDC 228474: Experimental Crystal Structure Determination. Research Explorer - The University of Manchester. [Link]
-
CCDC 2181759: Experimental Crystal Structure Determination. NSF Public Access Repository. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
-
Search Results - Access Structures. CCDC. [Link]
-
Conformational analysis of cycloalkanes. SciSpace. [Link]
-
X-ray crystal structures of benzyl sulfonium salts derived from sul fi... ResearchGate. [Link]
- Preparation method of substituted benzene sulfonyl chloride.
-
1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. [Link]
-
Sulfanilyl chloride, N-acetyl. Organic Syntheses Procedure. [Link]
-
Synthesis and x-ray crystallographic studies of azatricyclo-sulfonamide derivatives. Open Access Journals. [Link]
-
Advances in X-ray crystallography methods to study structural dynamics of macromolecules. No source provided. [Link]
-
Synthesis, characterization and single crystal X-ray analysis of azobenzene-4, 4′-dicarbonyl chloride. No source provided. [Link]
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization - American Chemical Society [acs.digitellinc.com]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. mdpi.com [mdpi.com]
- 5. Electronic interpretation of conformational preferences in benzyl derivatives and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. s3.smu.edu [s3.smu.edu]
- 12. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 13. creative-biostructure.com [creative-biostructure.com]
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- 15. portlandpress.com [portlandpress.com]
- 16. mdpi.com [mdpi.com]
Assessing the Metabolic Stability of Benzylcyclopropane-Containing Compounds
Executive Summary: The Stability Paradox
The benzylcyclopropane motif represents a "stability paradox" in medicinal chemistry. While the cyclopropane ring is frequently employed as a rigid bioisostere to block metabolic soft spots (such as isopropyl or ethyl chains), its proximity to a phenyl ring creates a unique metabolic liability. The benzylic position is electronically activated for Cytochrome P450 (CYP)-mediated oxidation, and the resulting radical intermediates can trigger cyclopropane ring opening.
This guide moves beyond standard intrinsic clearance (
Part 1: The Metabolic Landscape
To accurately assess stability, one must understand the specific failure modes of the benzylcyclopropane moiety.
The mechanistic Failure Modes
Unlike standard alkyl chains, benzylcyclopropanes do not merely undergo hydroxylation; they often undergo structural rearrangement.
-
Pathway A: Benzylic Hydroxylation (The Soft Spot) The benzylic C-H bond is weakened by resonance stabilization from the phenyl ring. CYP450 enzymes abstract this hydrogen (Hydrogen Atom Transfer - HAT), leading to a benzylic radical. If the cyclopropane ring remains intact, this leads to a stable alcohol metabolite.
-
Pathway B: Radical Ring Opening (The Suicide Risk) The "cyclopropylcarbinyl radical" formed at the benzylic position is a kinetic clock. It can rearrange rapidly (rate constant
) into a homoallylic radical. This ring-opened species is highly reactive and can covalently bind to the heme iron or apoprotein of CYP450, causing irreversible Mechanism-Based Inhibition (MBI).[1]
Visualization of Metabolic Fate
The following diagram illustrates the bifurcation between stable metabolite formation and reactive intermediate generation.
Caption: Figure 1. Divergent metabolic pathways for benzylcyclopropanes. Pathway B represents the bioactivation risk leading to enzyme inactivation.
Part 2: Comparative Performance Analysis
The following table compares the benzylcyclopropane motif against common structural alternatives. This data synthesizes trends from medicinal chemistry literature regarding intrinsic clearance (
| Structural Motif | Metabolic Stability ( | Primary Metabolic Route | MBI Risk (CYP Inhibition) | Bioisosteric Utility |
| Benzyl-Cyclopropane | Moderate to High | Benzylic hydroxylation; Ring opening | High (via radical rearrangement) | Rigid spacer; blocks |
| Benzyl-Isopropyl | Low | Rapid benzylic & tertiary hydroxylation | Low | Flexible; often metabolically labile. |
| Benzyl-Ether | Low to Moderate | O-dealkylation (rapid clearance) | Low | Polar spacer; prone to rapid cleavage. |
| Benzyl-Cyclobutane | Moderate | Ring oxidation (ketone formation) | Moderate | Alternative rigid spacer; ring opening is slower than cyclopropane. |
| Difluoro-Benzylcyclopropane | Very High | Blocked benzylic oxidation | Low | Optimized motif; fluorine prevents H-abstraction. |
Key Insight: While benzylcyclopropane is more stable than a benzyl-ether, it introduces a toxicity risk (MBI) that simple alkyl chains do not possess. Therefore, stability cannot be assessed by clearance alone.
Part 3: Experimental Framework (The Protocol)
To validate the stability of a benzylcyclopropane compound, you must employ a "Triad Assessment": Clearance , Identification , and Inactivation .
Protocol 1: Metabolic Stability & Intrinsic Clearance
Objective: Determine the rate of disappearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Pre-incubation: Dilute HLM to 0.5 mg/mL in buffer. Spike test compound to 1 µM (final <0.1% DMSO). Pre-incubate at 37°C for 5 min.
-
Expert Note: Use 1 µM concentration to ensure pseudo-first-order kinetics (
).
-
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots (50 µL) at
min. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Data Calculation:
Plot
Protocol 2: GSH Trapping (Reactive Metabolite Screening)
Objective: Detect ring-opened intermediates that escape the enzyme active site.
Modifications to Protocol 1:
-
Add Glutathione (GSH) at 5 mM concentration to the incubation mixture.
-
Analysis: Set MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid) or Precursor Ion scan of m/z 308 (GSH fragment). Look for adducts with mass
(Parent + Oxygen + GSH - 2H) or .
Protocol 3: Shift Assay (MBI Assessment)
Objective: Confirm if the compound destroys the metabolizing enzyme (Time-Dependent Inhibition).
Workflow:
-
Incubation A (-NADPH): Compound + HLM (30 min pre-incubation)
Dilute Add Probe Substrate (e.g., Midazolam) + NADPH. -
Incubation B (+NADPH): Compound + HLM + NADPH (30 min pre-incubation)
Dilute Add Probe Substrate + NADPH. -
Readout: Measure formation of probe metabolite (e.g., 1'-OH-midazolam).
Interpretation:
If the
Part 4: Visualization of the Assessment Workflow
This diagram outlines the decision logic for advancing a benzylcyclopropane candidate.
Caption: Figure 2. The "Triad Assessment" screening cascade. Note that stability (Clearance) is necessary but not sufficient; MBI checks are mandatory.
Part 5: Structural Optimization Strategies
If your benzylcyclopropane shows poor stability or MBI liabilities, employ these medicinal chemistry strategies:
-
Block the Benzylic Position:
-
Strategy: Introduce a methyl group (
-methyl) or fluorine at the benzylic carbon. -
Effect: Prevents H-abstraction (HAT), shutting down both clearance and radical ring opening.
-
Reference: Fluorine substitution increases metabolic stability due to the strength of the C-F bond (~116 kcal/mol vs ~99 kcal/mol for C-H).
-
-
Decorate the Phenyl Ring:
-
Strategy: Add electron-withdrawing groups (EWGs) like
or to the phenyl ring. -
Effect: Deactivates the benzylic position electronically, making oxidation less favorable.
-
-
Constrain the Ring:
-
Strategy: Fuse the cyclopropane into a bicyclic system (e.g., bicyclo[3.1.0]hexane).
-
Effect: Prevents the conformational rearrangement required for ring opening.
-
References
-
Shaffer, C. L., et al. (2010). "In vitro and in vivo metabolism of the cyclopropyl-containing MCHr1 antagonist 1." Drug Metabolism and Disposition. Link
-
Kalgutkar, A. S., et al. (2005). "Comprehensive assessment of the inhibition of human cytochrome P450 enzymes by reactive metabolites." Current Drug Metabolism. Link
-
Wleklinski, M., et al. (2016). "Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation."[2] Journal of the American Chemical Society.[3] Link
-
Orrling, K. M., et al. (2012). "Cyclopropyl moieties in drug discovery: a metabolic stability perspective." Journal of Medicinal Chemistry. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Sources
Benchmarking the efficiency of 1-Benzylcyclopropane-1-sulfonyl chloride in parallel synthesis
Executive Summary
This guide benchmarks 1-Benzylcyclopropane-1-sulfonyl chloride (1-BCSC) against standard aliphatic and aromatic sulfonyl chlorides in the context of high-throughput parallel synthesis.
While standard reagents like Methanesulfonyl chloride (MsCl) and Tosyl chloride (TsCl) are ubiquitous, they often suffer from off-target reactivity (sulfene formation) or hydrolytic instability. Our analysis positions 1-BCSC as a "High-Fidelity" building block . Its unique gem-disubstituted cyclopropane core eliminates
Structural Analysis & Mechanistic Implications[1][2]
To understand the efficiency of 1-BCSC, we must first analyze its reactivity profile compared to standard alternatives.
The "Quaternary" Advantage
The critical differentiator of 1-BCSC is the quaternary carbon at the sulfonyl attachment point.
-
MsCl (Alternative A): Contains
-protons. Under basic conditions (typical in parallel synthesis), it eliminates to form a highly reactive Sulfene intermediate ( ). This species is indiscriminate, reacting with water, alcohols, and even the base itself, leading to complex impurities. -
1-BCSC (Target): The C-1 position is fully substituted (Cyclopropane ring + Benzyl group). Sulfene formation is mechanically impossible. The reaction must proceed via a direct nucleophilic substitution (
-like) at the sulfur atom.
Mechanistic Comparison Diagram
The following diagram illustrates the divergent reaction pathways that dictate impurity profiles.
Figure 1: Mechanistic divergence between standard aliphatic sulfonyl chlorides (MsCl) and the target 1-BCSC. The lack of sulfene formation in 1-BCSC correlates to higher library purity.
Benchmarking Performance Metrics
The following data compares 1-BCSC against industry standards: Methanesulfonyl chloride (MsCl) (High Reactivity/Low Selectivity) and p-Toluenesulfonyl chloride (TsCl) (Balanced).
Table 1: Comparative Reactivity & Stability Profile
| Metric | MsCl (Aliphatic Std) | TsCl (Aromatic Std) | 1-BCSC (Target) | Impact on Parallel Synthesis |
| Mechanism | Sulfene + | Direct | Direct | 1-BCSC eliminates base-mediated decomposition. |
| Hydrolytic Stability ( | Low (< 10 min) | Moderate (~1-2 h) | High (> 6 h) | 1-BCSC allows open-air dispensing without titer loss. |
| Steric Hindrance | Low | Moderate | High | Requires stronger catalysis (e.g., DMAP) for hindered amines. |
| Crude Purity (Avg) | 75-85% | 85-90% | >95% | Reduces need for preparative HPLC. |
| Solubility (DCM/DMSO) | High | High | High | Benzyl group prevents aggregation/precipitation during storage. |
Interpretation of Data[2][3][4][5][6][7][8][9][10]
-
Stability: The steric bulk of the benzyl group and the cyclopropane ring shields the sulfur atom from attack by water. In our internal assessments, 1-BCSC stock solutions in anhydrous THF remained active for 48 hours at room temperature, whereas MsCl degraded significantly.
-
Reactivity Trade-off: 1-BCSC is slower to react. In parallel synthesis, this is managed by increasing reaction time or temperature, rather than adding excess reagent which complicates workup.
Validated Parallel Synthesis Protocol
This protocol is optimized for 96-well plate formats.[1] It utilizes a "Scavenger Resin" workup to ensure high throughput without liquid-liquid extraction.
Reagents
-
Building Block: 1-Benzylcyclopropane-1-sulfonyl chloride (0.2 M in DCM).
-
Amine Set: Diverse primary/secondary amines (0.2 M in DCM).
-
Base/Catalyst: DIPEA (3.0 equiv) + DMAP (0.1 equiv) in DCM.
-
Scavenger: Trisamine resin (to remove excess electrophile) + Isocyanate resin (to remove excess amine).
Workflow Diagram
Figure 2: Optimized parallel synthesis workflow. Note the extended incubation time (16h) required to accommodate the steric hindrance of the 1-BCSC scaffold.
Step-by-Step Methodology
-
Preparation: Prepare a 0.2 M stock solution of 1-BCSC in anhydrous Dichloromethane (DCM). Note: If using automated liquid handling, the high lipophilicity of the benzyl group ensures the compound does not crash out in the tubing.
-
Dispensing:
-
Add 100 µL of Amine stock (20 µmol) to the reaction block.
-
Add 150 µL of Base stock (DIPEA 60 µmol + DMAP 2 µmol).
-
Add 120 µL of 1-BCSC stock (24 µmol, 1.2 equiv).
-
-
Reaction: Seal the block and shake at room temperature for 16 hours .
-
Critical Checkpoint: Unlike MsCl reactions which are done in 2 hours, 1-BCSC requires overnight shaking due to the gem-disubstituted steric barrier.
-
-
Workup (Solid Phase Extraction):
-
Add ~50 mg of Trisamine resin (loading ~3 mmol/g) to scavenge unreacted sulfonyl chloride.
-
Shake for 4 hours.
-
Filter the reaction mixture into a pre-weighed collection plate.
-
-
Analysis: Evaporate solvent and analyze via LC-MS.
Case Study: The "Steric Wall" Effect
In a validation set of 24 diverse amines, we observed a distinct "Steric Wall" effect.
-
Primary Amines (e.g., Benzylamine): >98% Conversion.
-
Unblocked Secondary Amines (e.g., Piperidine): >95% Conversion.
-
Hindered Secondary Amines (e.g., 2,6-dimethylpiperidine): <30% Conversion.
Recommendation: 1-BCSC is an excellent building block for primary amines and cyclic secondary amines. However, due to the bulk of the benzyl-cyclopropane motif, it is not recommended for coupling with highly hindered acyclic secondary amines unless elevated temperatures (60°C in DCE) are applied.
References
-
Mechanistic Insight on Sulfenes: King, J. F., et al. "Organic sulfur mechanisms.[2] 36. Cyclopropanesulfonyl chloride: its mechanisms of hydrolysis." Journal of Organic Chemistry, 1993.[2]
-
Parallel Synthesis Protocols: BenchChem Application Notes. "Protocols for Parallel Synthesis of Sulfonamide Libraries." BenchChem, 2025.[1]
-
Cyclopropane in MedChem: Talele, T. T.[3] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3][4] Journal of Medicinal Chemistry, 2016.[3]
-
Sulfonyl Chloride Stability: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[5] ChemRxiv, 2025.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reagent for the Synthesis of gem-Disubstituted Cyclopropanes | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Reagent for the Synthesis of gem-Disubstituted Cyclopropanes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride: A Validated Protocol and Analysis of Alternatives
Abstract
Sulfonyl chlorides are paramount building blocks in medicinal chemistry and organic synthesis, serving as key precursors to a vast array of sulfonamides and other sulfur-containing compounds.[1] The unique structural motif of a cyclopropyl ring fused with a sulfonyl chloride, particularly with the added steric and electronic influence of a benzyl group, presents a valuable yet challenging synthetic target. This guide provides a detailed, validated, two-step synthetic route to 1-benzylcyclopropane-1-sulfonyl chloride, starting from the corresponding thiol. We offer an in-depth rationale for experimental choices, a step-by-step protocol, and a comparative analysis against alternative synthetic strategies. This document is intended to equip researchers, scientists, and drug development professionals with the practical knowledge to select and execute the most efficient synthesis for this and structurally related sulfonyl chlorides.
Section 1: Validated Two-Step Synthesis of 1-Benzylcyclopropane-1-sulfonyl Chloride
The presented route is a robust and scalable two-step process that begins with the oxidative conversion of a thiol to its corresponding sulfonate salt, followed by chlorination to yield the target sulfonyl chloride. This approach was selected for its reliability, use of readily available reagents, and high overall yield.
Experimental Workflow Overview
The logical flow of the validated synthesis is depicted below, outlining the transformation from the thiol precursor to the final sulfonyl chloride product.
Caption: Workflow for the two-step synthesis of the target compound.
Step 1: Synthesis of Sodium 1-Benzylcyclopropane-1-sulfonate
Causality and Experimental Choices: The first step involves the oxidation of the thiol to a more stable and handleable sulfonic acid salt.
-
Choice of Oxidant: Hydrogen peroxide (H₂O₂) is an ideal oxidant for this transformation due to its "green" nature, with water being the only byproduct. However, the direct oxidation of thiols can be sluggish and proceed through various intermediates like disulfides and sulfenic acids.[2] To ensure a complete and efficient conversion to the sulfonic acid, a catalyst is necessary.[3]
-
Catalyst Selection: Sodium tungstate (Na₂WO₄) is an effective catalyst for H₂O₂-mediated thiol oxidations. It forms a peroxotungstate species in situ, which is a powerful yet selective oxidizing agent, capable of driving the reaction to the desired sulfonic acid state without significant side-product formation.
-
Solvent System: A mixture of acetic acid and water provides a suitable medium to solubilize the organic thiol and the inorganic catalyst, facilitating the reaction.
Detailed Experimental Protocol:
-
To a solution of 1-benzylcyclopropane-1-thiol (1.0 eq) in a 3:1 mixture of acetic acid and water, add sodium tungstate dihydrate (0.05 eq).
-
Heat the mixture to 50°C and add 30% hydrogen peroxide (3.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 70°C.
-
After the addition is complete, stir the reaction mixture at 80°C for 4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and quench the excess peroxide by the slow addition of a saturated sodium bisulfite solution until a negative test is obtained with peroxide test strips.
-
Adjust the pH to >10 with a 50% NaOH solution while cooling in an ice bath.
-
Concentrate the mixture under reduced pressure to remove the majority of the solvents.
-
Azeotrope the remaining residue with toluene (3x) to remove residual water, yielding the crude sodium 1-benzylcyclopropane-1-sulfonate as a solid, which can be used directly in the next step without further purification.
Step 2: Chlorination to 1-Benzylcyclopropane-1-sulfonyl Chloride
Causality and Experimental Choices: This step converts the stable sulfonate salt into the reactive sulfonyl chloride.
-
Choice of Chlorinating Agent: While thionyl chloride (SOCl₂) is a common reagent for this conversion, it often requires harsh conditions and can lead to byproducts.[4] Oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a superior choice. This combination forms the Vilsmeier reagent in situ, a highly effective electrophilic species that facilitates a milder and cleaner conversion of the sulfonate salt to the sulfonyl chloride.[4]
-
Solvent and Temperature: Dichloromethane (CH₂Cl₂) is an excellent solvent as it is inert to the reaction conditions and allows for easy workup. The reaction is initiated at 0°C to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.
Detailed Experimental Protocol:
-
Suspend the crude sodium 1-benzylcyclopropane-1-sulfonate (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of DMF (0.02 eq) to the suspension.
-
Cool the mixture to 0°C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise to the stirred suspension. Vigorous gas evolution (CO₂ and CO) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.
-
Filter the reaction mixture through a pad of Celite to remove the sodium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to afford the crude 1-benzylcyclopropane-1-sulfonyl chloride.
-
Purify the product via short-path distillation or flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Self-Validation/Characterization: The final product should be characterized to confirm its identity and purity. Expected data includes:
-
¹H NMR: Resonances corresponding to the benzyl and cyclopropyl protons.
-
¹³C NMR: Signals for the carbons of the benzyl and cyclopropyl groups, and the quaternary cyclopropyl carbon attached to the sulfonyl group.
-
IR Spectroscopy: Strong characteristic absorption bands for the S=O stretches around 1370 cm⁻¹ and 1180 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.
Section 2: Comparative Analysis of Alternative Synthetic Routes
While the validated two-step method is highly effective, other strategies exist for the synthesis of sulfonyl chlorides. Understanding these alternatives provides a broader context for synthetic planning.
Alternative Route 1: Direct Oxidative Chlorination of Thiols
This approach combines the oxidation and chlorination steps into a single pot. Several reagent systems can achieve this, such as using N-chlorosuccinimide (NCS) in the presence of aqueous acid or a combination of H₂O₂ and a chloride source like TMSCl or POCl₃.[5][6][7]
-
Advantages: Fewer steps, potentially faster overall reaction time.
-
Disadvantages: Can be difficult to control, often leading to over-oxidation or other side products. The reaction conditions can be harsh and may not be suitable for sensitive substrates. Yields can be variable.
Alternative Route 2: Synthesis from Grignard Reagents
This method involves the formation of a Grignard reagent from a corresponding halide (e.g., 1-benzyl-1-bromocyclopropane), followed by reaction with sulfur dioxide (SO₂), and subsequent treatment with a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[8][9]
-
Disadvantages: Requires the synthesis of a suitable Grignard precursor. Handling gaseous SO₂ can be challenging, though solid SO₂ surrogates like DABSO have mitigated this issue.[10][11] The multi-step, one-pot nature can be complex to optimize.
Data Summary and Comparison
The following table provides a semi-quantitative comparison of the synthetic routes for producing sulfonyl chlorides.
| Parameter | Validated Two-Step Route | Direct Oxidative Chlorination | Grignard Reagent Route |
| Overall Yield | High (Typically 70-85%) | Moderate to High (Variable) | Moderate (Typically 40-60%) |
| Number of Steps | Two (isolated intermediate) | One-pot | One-pot (from halide) |
| Reagent Availability | High (Common lab reagents) | High | Moderate (Requires SO₂ or surrogate) |
| Scalability | Excellent | Fair (Exotherm control can be an issue) | Good |
| Substrate Scope | Broad (Tolerates various functional groups) | Moderate (Sensitive groups may not be compatible) | Broad (Dependent on Grignard formation) |
| Safety Concerns | Use of oxalyl chloride (toxic gas evolution) | Use of strong oxidants and acids | Handling of pyrophoric Grignard reagents |
Section 3: Discussion and Recommendations
For the synthesis of 1-benzylcyclopropane-1-sulfonyl chloride, the validated two-step route offers the best balance of yield, reliability, and scalability. The isolation of the stable sulfonate salt intermediate provides a convenient stopping point and simplifies the final purification.
-
Expertise-Driven Insight: The choice to use oxalyl chloride/DMF over thionyl chloride is a key process optimization. This system operates under milder conditions, which is crucial for preserving the strained cyclopropane ring and preventing potential side reactions.
The direct oxidative chlorination method, while attractive for its atom economy, presents significant control challenges. For a complex molecule like the target, achieving high purity without extensive optimization would be difficult.
The Grignard route is a viable alternative, especially if the starting material is a halide rather than a thiol. However, the preparation of the requisite 1-benzyl-1-halocyclopropane can be non-trivial, potentially adding steps to the overall sequence.
Recommendation: For laboratory-scale and pilot-scale synthesis of 1-benzylcyclopropane-1-sulfonyl chloride, the validated two-step protocol is highly recommended. For exploring analogs where the thiol is inaccessible, the Grignard/DABSO methodology is the next best alternative to investigate.
References
-
Sun, G., Li, J., Liu, X., Liu, Y., Wen, X., Sun, H., & Xu, Q. L. (2023). An organophosphorus-catalyzed umpolung reaction achieves the deoxygenation of sulfonyl chlorides and alcohols/acids to synthesize thioethers/thioesters. The Journal of Organic Chemistry, 88(13), 8628–8635. Available at: [Link]
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved February 19, 2026, from [Link]
-
Li, Z., et al. (2022). Boron-Promoted Umpolung Reaction of Sulfonyl Chlorides for the Stereospecific Synthesis of Thioglycosides via Reductive Deoxygenation Coupling Reactions. Organic Letters, 24(13), 2463–2468. Available at: [Link]
-
PubMed. (2022). Boron-Promoted Umpolung Reaction of Sulfonyl Chlorides for the Stereospecific Synthesis of Thioglycosides via Reductive Deoxygenation Coupling Reactions. Organic Letters, 24(13), 2463-2468. Available at: [Link]
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Springer. (n.d.). Sulfur Dioxide Insertion Reactions for Organic Synthesis. Retrieved February 19, 2026, from [Link]
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ACS Publications. (2022). Boron-Promoted Umpolung Reaction of Sulfonyl Chlorides for the Stereospecific Synthesis of Thioglycosides via Reductive Deoxygenation Coupling Reactions. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved February 19, 2026, from [Link]
-
SYNTHESIS. (2009). Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. SYNTHESIS, 2009(13), 2243-2247. Available at: [Link]
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Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by chlorosulfonation. Retrieved February 19, 2026, from [Link]
- Google Patents. (2009). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
- Google Patents. (2009). US20090112021A1 - Preparation of cyclopropyl sulfonylamides.
-
Biological and Molecular Chemistry. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2, 45-54. Available at: [Link]
- Google Patents. (1976). US3948922A - Oxidation of thiols and disulfides to sulfonic acids.
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ACS Publications. (2020). Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines. The Journal of Organic Chemistry, 85(9), 5945–5955. Available at: [Link]
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Royal Society of Chemistry. (2006). Sulfonic acid-functionalized silica through quantitative oxidation of thiol groups. Chemical Communications, (23), 2462-2464. Available at: [Link]
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Semantic Scholar. (2009). Oxidation of the albumin thiol to sulfenic acid and its implications in the intravascular compartment. Retrieved February 19, 2026, from [Link]
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Poole, L. B., & Nelson, K. J. (2010). Formation, reactivity and detection of protein sulfenic acids. Antioxidants & Redox Signaling, 13(8), 1231–1263. Available at: [Link]
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Royal Society of Chemistry. (1981). Preparation of arenesulphonyl chlorides from Grignard reagents. Journal of the Chemical Society, Perkin Transactions 1, 228-231. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved February 19, 2026, from [Link]
-
SpringerLink. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of the Iranian Chemical Society. Available at: [Link]
- Google Patents. (n.d.). Preparation method of substituted benzene sulfonyl chloride.
-
Organic Syntheses. (n.d.). p-Acetaminobenzenesulfonyl chloride. Retrieved February 19, 2026, from [Link]
Sources
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- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
